O,O-Dimethyl-cannabigerol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
29106-16-9 |
|---|---|
Molekularformel |
C23H36O2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3-dimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C23H36O2/c1-7-8-9-13-20-16-22(24-5)21(23(17-20)25-6)15-14-19(4)12-10-11-18(2)3/h11,14,16-17H,7-10,12-13,15H2,1-6H3/b19-14+ |
InChI-Schlüssel |
GDBWRAFIFHBEOL-XMHGGMMESA-N |
Isomerische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C/C=C(\C)/CCC=C(C)C)OC |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)OC |
Synonyme |
(E)-2-(3,7-Dimethyl-2,6-octadienyl)-1,3-dimethoxy-5-pentyl-benzene; _x000B_2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-1,3-dimethoxy-5-pentyl-benzene; Cannabigerol Dimethyl Ether |
Herkunft des Produkts |
United States |
Foundational & Exploratory
O,O-Dimethyl-cannabigerol: A Technical Whitepaper on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of O,O-Dimethyl-cannabigerol (O,O-DM-CBG), a synthetic derivative of the phytocannabinoid Cannabigerol (CBG). It details the discovery, synthesis, and physicochemical properties of O,O-DM-CBG, with a focus on providing actionable information for research and development. This whitepaper includes detailed experimental protocols for its synthesis, a summary of its known biological activities, and visualizations of the synthetic pathway. While O,O-DM-CBG has been synthesized and characterized, public domain data on its biological activity and impact on signaling pathways remains limited.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other cannabinoids found in Cannabis sativa.[1] Its therapeutic potential has garnered significant interest in recent years.[2] Chemical modification of natural cannabinoids is a common strategy in drug discovery to modulate their pharmacokinetic and pharmacodynamic properties. This compound is a derivative of CBG where the two phenolic hydroxyl groups have been methylated. This modification significantly alters the polarity and hydrogen-bonding capabilities of the parent molecule, which can, in turn, influence its biological activity.
Discovery
The synthesis and initial biological evaluation of this compound were described in a 2008 study by Appendino et al. published in the Journal of Natural Products.[3] This study investigated the structure-activity relationships of various cannabinoids concerning their antibacterial properties. The methylation of the phenolic hydroxyls of cannabigerol was performed to assess the importance of these functional groups for the observed antibacterial effects.[3]
Synthesis of this compound
The synthesis of this compound is achieved through the methylation of the free phenolic hydroxyl groups of cannabigerol.
Synthetic Pathway
The synthesis is a direct methylation of Cannabigerol (CBG).
Caption: Synthetic pathway for this compound from Cannabigerol.
Experimental Protocol
The following protocol is based on the general methodology for O-methylation of cannabinoids. A specific protocol for this compound was described by Meiri et al. (2023) for a related C-methylated CBG derivative, which can be adapted.[4]
Materials:
-
Cannabigerol (CBG)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Cannabigerol (1 equivalent) in anhydrous acetone, add potassium carbonate (4 equivalents).
-
To this suspension, add dimethyl sulfate (3.5 equivalents).
-
Attach a condenser and reflux the reaction mixture overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the suspension and evaporate the acetone.
-
Partition the crude residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and wash with 10% HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the product by column chromatography.
Physicochemical and Spectroscopic Data
This compound is a synthetic derivative of CBG. Its key chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-1,3-dimethoxy-5-pentyl-benzene |
| Molecular Formula | C₂₃H₃₆O₂ |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 29106-16-9 |
| Appearance | Not specified in literature |
| Solubility | Soluble in acetonitrile |
Biological Activity
The primary reported biological activity of this compound is its lack of antibacterial efficacy.
Antibacterial Activity
In the study by Appendino et al. (2008), the methylation of the phenolic hydroxyls of cannabigerol was found to be detrimental to its antibacterial activity against a variety of methicillin-resistant Staphylococcus aureus (MRSA) strains.[3] This finding suggests that the free phenolic hydroxyl groups are crucial for the antibacterial properties of CBG.
| Compound | Antibacterial Activity (MIC against MRSA) |
| Cannabigerol (CBG) | Potent |
| This compound | Inactive |
Signaling Pathways
There is currently no published research specifically investigating the effects of this compound on any signaling pathways. The parent compound, cannabigerol, is known to interact with various receptors, including cannabinoid receptors (CB1 and CB2), α2-adrenergic receptors, and 5-HT1A receptors.[5] The methylation of the phenolic hydroxyls in O,O-DM-CBG would likely alter its binding affinity and functional activity at these targets compared to CBG. Further research is required to elucidate the pharmacological profile of this synthetic derivative.
Experimental Workflows
The general workflow for the synthesis and evaluation of this compound is outlined below.
Caption: General experimental workflow for the synthesis and evaluation of O,O-DM-CBG.
Conclusion
This compound is a readily synthesizable derivative of cannabigerol. Its discovery and initial characterization have demonstrated that the phenolic hydroxyl groups of CBG are essential for its antibacterial activity. While the synthesis is straightforward, there is a significant lack of data regarding its broader pharmacological profile and its effects on cellular signaling pathways. This presents an opportunity for further research to explore the potential therapeutic applications, or lack thereof, of this modified cannabinoid. Future studies should focus on a comprehensive evaluation of its receptor binding affinities, functional activities at various cannabinoid and non-cannabinoid targets, and its overall pharmacokinetic profile. Such data will be crucial in determining whether O,O-methylation of CBG offers any advantages for drug development purposes.
References
- 1. Synthesis and biological activity of certain derivatives of oxazinomycin and related oxadiazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. uniquetherapeutics.com [uniquetherapeutics.com]
- 4. This compound | 29106-16-9 [chemicalbook.com]
- 5. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
O,O-Dimethyl-cannabigerol: A Speculative Exploration of its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a speculative analysis of the potential mechanism of action of O,O-Dimethyl-cannabigerol (O,O-DM-CBG). As of the time of writing, there is a significant lack of publicly available pharmacological data for this specific derivative. The following hypotheses are extrapolated from the well-documented pharmacological profile of its parent compound, Cannabigerol (CBG), and are intended to guide future research.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other cannabinoids found in Cannabis sativa.[1] In recent years, CBG has garnered significant scientific interest due to its diverse pharmacological activities, which are mediated through a complex interplay with multiple molecular targets.[[“]][[“]] this compound (O,O-DM-CBG), a synthetic derivative of CBG, features methylation of the two phenolic hydroxyl groups on its resorcinol core. This structural modification is anticipated to significantly alter its physicochemical properties and, consequently, its interaction with biological targets. This guide provides a speculative overview of the potential mechanism of action of O,O-DM-CBG, based on the known pharmacology of CBG, and proposes experimental workflows to validate these hypotheses.
The Pharmacological Landscape of Cannabigerol (CBG)
To speculate on the mechanism of action of O,O-DM-CBG, it is imperative to first understand the established pharmacological profile of CBG. CBG is a promiscuous ligand, interacting with a variety of receptors and enzymes.[4][5]
Quantitative Pharmacological Data for Cannabigerol (CBG)
The following table summarizes the known quantitative data for CBG's interaction with its primary molecular targets. This data serves as a baseline for our speculative analysis of O,O-DM-CBG.
| Target | Parameter | Value | Species | Reference |
| Cannabinoid Receptor 1 (CB1) | Kᵢ (binding affinity) | 381 nM - 2.6 µM | Mouse/Human | [6] |
| Functional Activity | Weak Partial Agonist / Antagonist | [7] | ||
| Cannabinoid Receptor 2 (CB2) | Kᵢ (binding affinity) | 153 nM - 3.46 µM | Human | [6] |
| Functional Activity | Partial Agonist | [6] | ||
| 5-HT1A Receptor | Kᵢ (binding affinity) | 51.9 nM | Mouse | [4] |
| Functional Activity | Antagonist | [4] | ||
| α2-Adrenergic Receptor | EC₅₀ (potency) | 0.2 nM | Mouse | [4] |
| Functional Activity | Agonist | [4] | ||
| TRPV1 Channel | EC₅₀ (potency) | 1.3 µM | [4] | |
| Functional Activity | Agonist | [4] | ||
| TRPV2 Channel | EC₅₀ (potency) | 1.7 µM | [4] | |
| Functional Activity | Agonist | [4] | ||
| TRPA1 Channel | EC₅₀ (potency) | 700 nM | [4] | |
| Functional Activity | Agonist | [4] | ||
| TRPM8 Channel | IC₅₀ (potency) | 160 nM | [4] | |
| Functional Activity | Antagonist | [4] | ||
| PPARγ | Kᵢ (binding affinity) | 11.7 µM | [4] | |
| Functional Activity | Agonist | [4] | ||
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Weak Inhibitor | [5] | |
| Cyclooxygenase-1 (COX-1) | Inhibition | >30% at 25 µM | [4] | |
| Cyclooxygenase-2 (COX-2) | Inhibition | >30% at 25 µM | [4] |
Speculative Mechanism of Action of this compound (O,O-DM-CBG)
The methylation of the two phenolic hydroxyl groups in CBG to form O,O-DM-CBG introduces two key structural changes: the loss of hydrogen bond donating capabilities and an increase in lipophilicity. These modifications are expected to have profound effects on its pharmacological profile.
Hypothetical Receptor and Enzyme Interactions
-
Cannabinoid Receptors (CB1 and CB2): The phenolic hydroxyl groups of many cannabinoids are crucial for high-affinity binding to cannabinoid receptors, often acting as hydrogen bond donors. The methylation in O,O-DM-CBG would eliminate this possibility, likely leading to a significant reduction in affinity for both CB1 and CB2 receptors . Any residual activity would likely be due to non-polar interactions of the alkylresorcinol core and the geranyl side chain.
-
5-HT1A and α2-Adrenergic Receptors: The interaction of CBG with these receptors is less understood in terms of specific pharmacophoric requirements. However, the increased lipophilicity of O,O-DM-CBG could potentially enhance its ability to cross the blood-brain barrier and access these central nervous system targets. The impact on binding affinity is difficult to predict without further studies, but it is plausible that the altered electronic and steric properties could either increase or decrease affinity.
-
TRP Channels: The interaction of cannabinoids with TRP channels is often driven by broad lipophilic interactions. The increased lipophilicity of O,O-DM-CBG may enhance its potency at certain TRP channels . However, the loss of the hydroxyl groups could also disrupt key interactions, leading to a complex and unpredictable change in its activity profile at TRPV1, TRPA1, and TRPM8.
-
PPARγ: The binding of ligands to the large, hydrophobic ligand-binding pocket of PPARγ is often favored by increased lipophilicity. Therefore, it is conceivable that O,O-DM-CBG may exhibit maintained or even enhanced agonist activity at PPARγ compared to CBG.[8]
-
Enzyme Activity (FAAH, COX): The weak inhibitory activity of CBG on FAAH and COX enzymes may be altered. The increased steric bulk from the methyl groups could hinder binding to the active sites of these enzymes, potentially reducing its inhibitory capacity .
-
Metabolic Stability: The phenolic hydroxyl groups are primary sites of phase I metabolism (hydroxylation and subsequent glucuronidation). By masking these groups, O,O-DM-CBG is likely to have increased metabolic stability and a longer biological half-life compared to CBG.
Proposed Experimental Protocols for Characterization
To validate the speculative mechanism of action of O,O-DM-CBG, a series of in vitro and in vivo experiments are proposed.
In Vitro Characterization
4.1.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of O,O-DM-CBG for a panel of relevant receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human CB1, CB2, 5-HT1A, and α2-adrenergic receptors.
-
Radioligand Competition Assay:
-
Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]CP55,940 for CB1/CB2, [³H]8-OH-DPAT for 5-HT1A, [³H]clonidine for α2-adrenergic) and increasing concentrations of unlabeled O,O-DM-CBG.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value (concentration of O,O-DM-CBG that inhibits 50% of specific radioligand binding) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
-
4.1.2. Functional Assays
-
Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of O,O-DM-CBG at the identified target receptors.
-
Methodology:
-
cAMP Assay (for Gᵢ-coupled receptors like CB1, CB2, α2-adrenergic):
-
Use cell lines expressing the receptor of interest.
-
Stimulate adenylyl cyclase with forskolin.
-
Treat cells with increasing concentrations of O,O-DM-CBG and measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, ELISA).
-
To test for antagonist activity, co-incubate with a known agonist.
-
-
Calcium Flux Assay (for TRP channels):
-
Use cell lines expressing the TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure changes in intracellular calcium concentration upon addition of O,O-DM-CBG using a fluorescence plate reader.
-
-
Reporter Gene Assay (for PPARγ):
-
Use a cell line co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element driving the expression of a reporter gene (e.g., luciferase).
-
Treat cells with increasing concentrations of O,O-DM-CBG and measure reporter gene activity.
-
-
4.1.3. Enzyme Inhibition Assays
-
Objective: To assess the inhibitory potential of O,O-DM-CBG on FAAH and COX enzymes.
-
Methodology:
-
FAAH Inhibition Assay:
-
Use a commercially available FAAH inhibitor screening kit.
-
Incubate recombinant human FAAH with a fluorogenic substrate and varying concentrations of O,O-DM-CBG.
-
Measure the fluorescence generated from the cleavage of the substrate.
-
-
COX Inhibition Assay:
-
Use a commercially available COX-1/COX-2 inhibitor screening kit.
-
Incubate purified ovine COX-1 or human recombinant COX-2 with arachidonic acid and varying concentrations of O,O-DM-CBG.
-
Measure the production of prostaglandin E₂ using an ELISA.
-
-
In Vivo and Ex Vivo Characterization
4.2.1. Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of O,O-DM-CBG.
-
Methodology:
-
Administer O,O-DM-CBG to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Quantify the concentration of O,O-DM-CBG in plasma using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
4.2.2. In Vivo Pharmacodynamic Studies
-
Objective: To assess the physiological effects of O,O-DM-CBG in relevant animal models.
-
Methodology:
-
Neurobehavioral Assays: Depending on the in vitro findings, assess effects on anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and motor function (e.g., rotarod test).
-
Analgesia Models: Evaluate antinociceptive effects in models of acute (e.g., hot plate test) and chronic pain (e.g., neuropathic pain models).
-
Anti-inflammatory Models: Assess anti-inflammatory activity in models such as carrageenan-induced paw edema or lipopolysaccharide-induced inflammation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Known Signaling Pathways of Cannabigerol (CBG)
Caption: Known signaling pathways of Cannabigerol (CBG).
Hypothetical Experimental Workflow for O,O-DM-CBG Characterization
Caption: Proposed experimental workflow for O,O-DM-CBG.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, this guide provides a comprehensive, albeit speculative, framework based on the known pharmacology of its parent compound, Cannabigerol. The methylation of the phenolic hydroxyl groups is predicted to significantly alter its receptor binding profile, likely reducing affinity for cannabinoid receptors while potentially enhancing metabolic stability and activity at other targets like PPARγ. The proposed experimental workflows offer a clear path for future research to systematically characterize the pharmacological properties of this novel derivative. Such studies are essential to unlock the potential therapeutic applications of O,O-DM-CBG and to further our understanding of the structure-activity relationships within the diverse family of cannabinoids.
References
- 1. The Origin and Biomedical Relevance of Cannabigerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Methyl Phytocannabinoids: Semi-synthesis, Analysis in Cannabis Flowerheads, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
No Biological Activity Data Currently Available for O,O-Dimethyl-cannabigerol
Despite a comprehensive search of scientific literature and databases, no studies detailing the preliminary biological activity of O,O-Dimethyl-cannabigerol have been identified. As a result, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time.
This compound is a derivative of cannabigerol (CBG), a non-psychoactive cannabinoid found in the Cannabis sativa plant. While extensive research has been conducted on the biological effects of CBG, its O,O-dimethylated form does not appear to have been the subject of published pharmacological investigation.
CBG, the parent compound, is the biosynthetic precursor to other well-known cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Scientific interest in CBG has grown, with studies exploring its potential therapeutic applications.
Investigated Activities of the Parent Compound, Cannabigerol (CBG)
For the scientific community, the biological activities of the parent compound, CBG, are well-documented and may provide a starting point for any future investigation into its derivatives. These activities include:
-
Anticancer Properties: CBG has been shown to inhibit the growth of various cancer cell lines, including those of the colon, prostate, and breast.[3][4] It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation.[3][5]
-
Anti-inflammatory Effects: Studies suggest that CBG possesses anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4]
-
Neuroprotective Potential: Research indicates that CBG may have neuroprotective effects, which could be relevant for neurodegenerative disorders.[6]
-
Antibacterial Activity: CBG has demonstrated antibacterial effects against various strains of bacteria.[7]
CBG interacts with the endocannabinoid system, acting as a partial agonist at CB1 and CB2 receptors, and also interacts with other receptor systems, including transient receptor potential (TRP) channels.[1][4]
It is crucial to emphasize that these findings pertain to cannabigerol (CBG) and cannot be extrapolated to this compound. The addition of two methyl groups to the hydroxyl groups of CBG would significantly alter its chemical properties, including its polarity, ability to form hydrogen bonds, and overall three-dimensional shape. These changes would, in turn, dramatically affect its binding to biological targets and its overall pharmacological activity.
Without dedicated in vitro and in vivo studies on this compound, any discussion of its biological activity would be purely speculative. Researchers and drug development professionals interested in this specific compound would need to conduct foundational research to determine its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabigerol - Wikipedia [en.wikipedia.org]
- 3. Cannabigerol Treatment Shows Antiproliferative Activity and Causes Apoptosis of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Screening of O,O-Dimethyl-cannabigerol: A Technical Guide
Disclaimer: Due to the limited availability of specific research on O,O-Dimethyl-cannabigerol (O,O-DM-CBG), this technical guide is based on the established in vitro screening methodologies and known biological activities of its parent compound, Cannabigerol (CBG). The protocols and data presented herein serve as a comprehensive framework that can be adapted for the investigation of O,O-DM-CBG.
Introduction
This compound is a synthetic derivative of Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. CBG is the biogenetic precursor to many other cannabinoids and has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer effects. The methylation of the two hydroxyl groups on the resorcinyl core of CBG to form O,O-DM-CBG may alter its pharmacokinetic and pharmacodynamic properties, including its binding affinity for various receptors and its metabolic stability.
This guide provides an in-depth overview of a potential in vitro screening cascade for O,O-DM-CBG, detailing the experimental protocols for key assays to characterize its pharmacological profile. The target audience for this document includes researchers, scientists, and drug development professionals.
Putative In Vitro Biological Activities of Cannabigerol
CBG interacts with multiple molecular targets, suggesting a complex pharmacological profile.[1][2][3] A thorough in vitro screening of O,O-DM-CBG would likely investigate its activity at these same targets to understand how O,O-dimethylation influences its biological effects. Key known interactions of CBG include:
-
Cannabinoid Receptors (CB1 and CB2): CBG is a partial agonist at both CB1 and CB2 receptors, with a more pronounced effect on CB2.[1][3] It can modulate the signaling of the endocannabinoid system.
-
Transient Receptor Potential (TRP) Channels: CBG acts as an agonist at TRPV1 and TRPV2 channels and an antagonist at TRPM8 channels.[2]
-
α2-Adrenoceptors: CBG is a potent agonist of α2-adrenoceptors.[2]
-
5-HT1A Receptors: It acts as a moderately potent antagonist at serotonin 5-HT1A receptors.[2][4]
-
Cyclooxygenase (COX) Enzymes: CBG has been shown to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1][2]
Data Presentation: In Vitro Activity of Cannabigerol
The following tables summarize the reported quantitative data for the in vitro activity of CBG. These values can serve as a benchmark for comparison when screening O,O-DM-CBG.
Table 1: Cannabinoid Receptor Binding Affinities of CBG
| Receptor | Radioligand | Ki (μM) | Cell Line | Reference |
| CB1 | [³H]-CP-55940 | 0.381 - 2.6 | CHO | [2] |
| CB2 | [³H]-CP-55940 | 0.153 - 2.7 | CHO | [2][3] |
| CB2 | [³H]-WIN-55,212-2 | 2.7 | CHO | [3] |
Table 2: Functional and Enzyme Inhibitory Activities of CBG
| Assay Target | Activity | IC50 / EC50 | Reference |
| α2-Adrenoceptor | Agonist | 0.2 nM (EC50) | [2] |
| 5-HT1A Receptor | Antagonist | 51.9 nM (KB) | [5] |
| TRPM8 Channel | Antagonist | 160 nM (IC50) | [2] |
| TRPV1 Channel | Agonist | 1.3 μM (EC50) | [2] |
| TRPV2 Channel | Agonist | 1.7 μM (EC50) | [2] |
| COX-1 | Inhibition | >30% at 25 μM | [2] |
| COX-2 | Inhibition | >30% at 25 μM | [2] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods for characterizing cannabinoids.
Cannabinoid Receptor (CB1 & CB2) Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CB1 and CB2 receptors by measuring the displacement of a radiolabeled ligand.
Materials:
-
HEK-293T or CHO cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA).
-
Radioligands: [³H]-CP-55940 or [³H]-WIN-55,212-2.
-
Non-specific binding control: Unlabeled WIN-55,212-2.
-
Test compound: this compound.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add cell membranes (10 µg protein/well), radioligand (e.g., 0.3 nM [³H]-CP-55940), and varying concentrations of the test compound. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM WIN-55,212-2).
-
Incubation: Incubate the plates at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) following receptor activation, indicating agonist or antagonist activity.
Materials:
-
HEK-293T cells transiently or stably expressing the receptor of interest (e.g., CB1 or CB2).
-
Cell culture medium (e.g., DMEM).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow overnight.
-
Compound Treatment: Replace the medium with serum-free medium containing varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
ERK 1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of many G-protein coupled receptor signaling pathways.
Materials:
-
HEK-293T cells expressing the receptor of interest.
-
Serum-free cell culture medium.
-
Test compound: this compound.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate or fluorescence plate reader).
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with varying concentrations of the test compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection (e.g., In-Cell Western or Western Blot):
-
In-Cell Western: Fix and permeabilize cells in the plate. Incubate with primary antibodies for p-ERK and total ERK, followed by fluorescently labeled secondary antibodies. Scan the plate on an imaging system.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies. Detect the signal using chemiluminescence.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Generate dose-response curves to determine the EC₅₀ of the test compound.
COX-1 and COX-2 Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 (from ram seminal vesicles) and COX-2 (from sheep placental cotyledons) enzymes.
-
Assay buffer (e.g., TRIS-HCl).
-
Cofactors (e.g., hematin, glutathione).
-
Substrate: Arachidonic acid (can be radiolabeled, e.g., ¹⁴C-arachidonic acid).
-
Test compound: this compound.
-
Reaction termination solution (e.g., HCl).
-
Scintillation counter or ELISA kit for prostaglandin detection.
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX enzyme with cofactors and pre-incubate on ice.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme-cofactor solution to each well and incubate on ice.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction and incubate at 37°C for a defined period (e.g., 3-15 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution.
-
Quantification: Measure the amount of prostaglandin produced. If using a radiolabeled substrate, this can be done by separating the product and measuring radioactivity. Alternatively, a specific ELISA for a prostaglandin like PGE₂ can be used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathways for this compound based on CBG.
Experimental Workflow Diagram
Caption: Proposed in vitro screening workflow for this compound.
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. researchgate.net [researchgate.net]
- 3. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 5. Cannabidiol induces autophagy via ERK1/2 activation in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
O,O-Dimethyl-cannabigerol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O-Dimethyl-cannabigerol (O,O-dimethyl CBG or CBG-DM) is a synthetic derivative of cannabigerol (CBG), a naturally occurring non-psychoactive cannabinoid found in the Cannabis plant. The methylation of the two phenolic hydroxyl groups on the resorcinol ring of CBG results in a molecule with altered physicochemical properties, which can significantly influence its solubility, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available data and methodologies for studying the solubility and stability of this compound, aiming to support research and development in the pharmaceutical and cannabinoid science sectors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.
| Property | Value | Source |
| Chemical Name | 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-1,3-dimethoxy-5-pentyl-benzene | [1] |
| Synonyms | Cannabigerol dimethyl ether, CBG dimethyl ether, O,O-dimethyl CBG | [1] |
| CAS Number | 29106-16-9 | [1] |
| Molecular Formula | C23H36O2 | [1] |
| Molecular Weight | 344.53 g/mol | [2] |
| Appearance | Not specified (likely an oil or solid) | |
| Predicted logP | 7.0 - 7.5 (for CBG) |
Solubility Profile
The methylation of the hydroxyl groups in cannabigerol to form this compound is expected to decrease its polarity and hydrogen bonding potential, thereby influencing its solubility in various solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, information from chemical suppliers provides some initial insights.
| Solvent | Solubility | Concentration | Method | Source |
| Acetonitrile | Soluble | 10 mg/mL | Not Specified | [1] |
| DMSO | Soluble | 55 mg/mL (159.64 mM) | Ultrasonic assistance may be needed | [2] |
| Water | Insoluble | < 0.1 mg/mL | Not Specified | [2] |
For comparison, the parent compound, cannabigerol (CBG), is reported to be soluble in ethanol and DMSO at up to 100 mM (approximately 31.65 mg/mL).
Experimental Protocol for Solubility Determination
A robust experimental protocol is crucial for determining the precise solubility of this compound in various solvents relevant to formulation and analytical development. The following protocol is adapted from established methods for cannabinoid analysis[3].
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (>98% purity)
-
Selected solvents (e.g., ethanol, isopropanol, propylene glycol, polyethylene glycol 400, medium-chain triglycerides)
-
Analytical balance
-
2 mL screw-cap vials
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters (e.g., PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed 2 mL vial.
-
Add a known volume (e.g., 1 mL) of the selected solvent.
-
Tightly cap the vial and vortex vigorously for 2 minutes.
-
Place the vial in a shaking incubator set at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vial at 10,000 x g for 10 minutes to pellet the excess solid.
-
Carefully aspirate the supernatant, avoiding disturbance of the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification by HPLC:
-
Prepare a calibration curve using this compound reference standards of known concentrations.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method. A typical method for cannabinoids involves a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid[3].
-
Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor.
-
Workflow for Solubility Determination
Stability Profile
Understanding the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and potential degradation pathways that may impact its safety and efficacy. While specific stability data is limited, a product from Cayman Chemical is stated to be stable for at least 5 years when stored at -20°C in acetonitrile[1]. Comprehensive stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines[4].
Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. These studies involve exposing this compound to conditions more severe than those used for accelerated stability testing[5].
Experimental Protocol for Forced Degradation:
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol or acetonitrile
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC or UPLC-MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol) and treat with 0.1 M HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC-MS.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH.
-
Maintain the solution at room temperature or elevated temperature for a defined period.
-
Withdraw samples, neutralize with an equivalent amount of acid, and analyze.
-
-
Oxidation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples and analyze.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80°C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent and analyze.
-
Alternatively, heat a solution of this compound.
-
-
Photostability:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[4].
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples.
-
Expected Outcomes: The methylation of the phenolic hydroxyl groups in this compound is expected to increase its stability against oxidation compared to CBG. However, the molecule may still be susceptible to degradation under acidic, basic, and photolytic conditions. The geranyl side chain could be a site for isomerization or cyclization reactions.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to establish the retest period or shelf life and recommended storage conditions for this compound[6].
| Study Type | Storage Conditions (ICH) | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the shelf life under normal storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Performed if significant change occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To predict the long-term stability in a shorter timeframe. |
Experimental Protocol for Stability Testing:
-
Sample Preparation:
-
Place this compound in suitable containers that mimic the proposed packaging.
-
Store the samples in stability chambers under the conditions specified in the table above.
-
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
-
Analytical Testing:
-
At each time point, analyze the samples for:
-
Appearance (color, physical state)
-
Assay (potency)
-
Degradation products (purity)
-
-
Use a validated stability-indicating analytical method, typically HPLC with UV and/or MS detection.
-
Workflow for Stability Studies
Analytical Methodologies
Accurate and precise analytical methods are paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for the quantification of cannabinoids[7]. For the identification of unknown degradation products, mass spectrometry (MS) detection is indispensable.
Recommended Analytical Parameters:
-
Chromatography: Reversed-phase HPLC
-
Column: C18, e.g., 2.1 x 100 mm, 1.8 µm
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid
-
Detection: UV at ~228 nm and/or Mass Spectrometry (MS)
-
Column Temperature: 30-40°C
Signaling Pathways and Degradation Mechanisms
Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. Its parent compound, CBG, is known to interact with various receptors, including CB1, CB2, and others[8]. The methylation of the hydroxyl groups may alter the binding affinity and functional activity at these targets.
The degradation of cannabinoids can be complex. For instance, cannabidiol (CBD) can degrade to Δ9-THC under acidic conditions and can be oxidized to cannabidiol-hydroxyquinone[9][10]. While the methylated hydroxyl groups of this compound are expected to prevent some of these specific transformations, other degradation pathways involving the geranyl side chain or the resorcinol ring may exist.
Conclusion
This technical guide summarizes the current, albeit limited, knowledge on the solubility and stability of this compound. While some basic solubility information is available from commercial suppliers, there is a clear need for comprehensive, publicly available studies to fully characterize this promising cannabinoid derivative. The provided experimental protocols, adapted from established methods for other cannabinoids, offer a robust framework for researchers to generate the necessary data for formulation development, analytical method validation, and regulatory submissions. Future research should focus on generating quantitative solubility data in a range of pharmaceutically relevant solvents and performing thorough stability studies according to ICH guidelines to elucidate the degradation pathways and establish a definitive shelf life for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|Cas# 29106-16-9 [glpbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. Process Validation and Stability Testing of Cannabigerol - Cannabigerol API [cbg-api.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. broughton-group.com [broughton-group.com]
- 7. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Cornerstone of Cannabinoids: A Technical Guide to the Biosynthesis and Synthesis of Cannabigerol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerol (CBG), a non-psychoactive phytocannabinoid, serves as the central precursor to a multitude of other cannabinoids found in Cannabis sativa L.[1] Its acidic form, cannabigerolic acid (CBGA), is the substrate for the synthases that produce the acidic precursors to tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2][3] This pivotal role has made the biosynthesis and synthetic derivatization of CBG a focal point of research for therapeutic development and biotechnological production. This guide provides an in-depth technical overview of the enzymatic and chemical pathways involved in the formation of CBG and its derivatives, complete with experimental protocols, quantitative data, and visual workflows to support research and development endeavors.
The Natural Pathway: Biosynthesis of Cannabigerol
The biosynthesis of CBG in Cannabis sativa is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway culminates in the formation of CBGA, which can then be decarboxylated to CBG.
Precursors and Key Enzymes
The biosynthesis of CBGA requires the convergence of two pathways: the polyketide pathway, which produces olivetolic acid (OA), and the terpenoid pathway, which generates geranyl pyrophosphate (GPP).
The key enzymes involved are:
-
Tetraketide Synthase (TKS): A type III polyketide synthase that catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[4][5]
-
Olivetolic Acid Cyclase (OAC): An enzyme that catalyzes the cyclization of the tetraketide intermediate produced by TKS to form olivetolic acid (OA).[6][7][8][9]
-
Geranyl-pyrophosphate—olivetolic acid geranyltransferase (GOT), also known as Cannabigerolic Acid Synthase (CBGAS) or CsPT4: This enzyme catalyzes the prenylation of olivetolic acid with geranyl pyrophosphate to yield cannabigerolic acid (CBGA).[1][10][11][12][13]
Biosynthetic Pathway of Cannabigerolic Acid (CBGA)
The formation of CBGA is a critical juncture in cannabinoid biosynthesis. From CBGA, other key cannabinoid acids are formed through the action of specific synthases.
Experimental Protocols for Biosynthetic Enzymes
Objective: To determine the activity of TKS and OAC by measuring the production of olivetolic acid.
Materials:
-
Purified recombinant TKS and OAC enzymes
-
Hexanoyl-CoA
-
Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Ethyl acetate
-
20% v/v aqueous hydrochloric acid
-
HPLC or LC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 100 µM malonyl-CoA, and 60 µM hexanoyl-CoA.
-
Add purified TKS (e.g., 10 µg) and OAC (e.g., 30 µg) to the reaction mixture in a final volume of 500 µL.
-
Incubate the reaction at a controlled temperature (e.g., 20°C) for a specified time (e.g., 16 hours).
-
Stop the reaction by adding 50 µL of 20% v/v aqueous hydrochloric acid.
-
Extract the reaction products by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Collect the organic phase and evaporate to dryness.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
Analyze the products by HPLC or LC-MS to identify and quantify olivetolic acid.[14]
Objective: To measure the activity of GOT by quantifying the formation of CBGA.
Materials:
-
Purified recombinant GOT enzyme
-
Olivetolic acid
-
Geranyl pyrophosphate (GPP)
-
Reaction buffer with required cofactors (e.g., containing Mg2+)
-
Methanol
-
LC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of olivetolic acid, and GPP.
-
Initiate the reaction by adding the purified GOT enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.
-
Terminate the reaction, for example by adding a quenching solvent like methanol.
-
Analyze the reaction mixture by LC-MS to separate and quantify the CBGA produced.
Quantitative Data on Biosynthesis
The efficiency of CBG and CBGA biosynthesis can be influenced by the expression system and the specific enzymes used.
| Parameter | Value | Organism/Enzyme | Reference |
| CBGA Production | 7.2 mg/L | S. cerevisiae (engineered) | [2] |
| CBGA Production | 1.4 mg/L (from galactose) | S. cerevisiae (engineered) | [2] |
| GOT (CsPT4) Km for Olivetolate | 6.73 µM | Cannabis sativa | [15] |
| GOT (CsPT4) Km for GPP | 2 mM | Cannabis sativa | [15] |
| GOT Optimal pH | 7 | Cannabis sativa | [15] |
| GOT Optimal Temperature | 30°C | Cannabis sativa | [15] |
Chemical Synthesis of Cannabigerol and Its Derivatives
Chemical synthesis offers a route to produce CBG and novel derivatives that may not be found in nature. A common strategy involves the Friedel-Crafts alkylation of a resorcinol derivative (like olivetol) with an allylic alcohol (like geraniol).
General Synthetic Scheme
The synthesis of CBG and its derivatives often follows a convergent approach where a substituted resorcinol is coupled with a terpene-derived component.
Detailed Experimental Protocol for CBG Synthesis
Objective: To synthesize cannabigerol from olivetol and geraniol.
Materials:
-
Olivetol
-
Geraniol
-
Acidic alumina (as a Lewis acid catalyst)
-
Toluene (as solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of olivetol (1.0 mmol) and geraniol (1.0 mmol) in toluene (1.0 mL), add acidic alumina (2.0 g).
-
Heat the resulting reaction mixture at 110°C for 8 hours.
-
After cooling, filter off the acidic alumina and wash it with ethyl acetate (3 x 10 mL).
-
Evaporate the solvent from the combined filtrates under vacuum.
-
Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure cannabigerol.[2]
Synthesis of CBG Derivatives
By modifying the starting resorcinol or the allylic alcohol, a variety of CBG derivatives can be synthesized using similar protocols. For example, using a resorcinol with a shorter alkyl chain will produce the corresponding varin-type cannabinoid.
Quantitative Data on Chemical Synthesis
The yields of chemical syntheses can vary depending on the specific substrates and reaction conditions.
| Product | Starting Materials | Catalyst/Solvent | Yield | Reference |
| Cannabigerol (CBG) | Olivetol, Geraniol | Acidic alumina / Dichloroethane | 62% | [2] |
| Cannabigerol (CBG) | Olivetol, Geraniol | p-Toluenesulfonic acid / Chloroform | Low | [2] |
| Cannabigerol (CBG) | Olivetol, Geraniol Derivative | Various | Up to 40% | [16] |
Purification and Analysis
Both biosynthetic and chemically synthesized CBG and its derivatives require robust purification and analytical methods to ensure high purity and accurate quantification.
Purification Techniques
-
Column Chromatography: Normal-phase flash chromatography using a silica gel stationary phase and a non-polar solvent system (e.g., hexane/ethyl acetate) is effective for separating CBG from other less polar cannabinoids like CBD and THC.[1][4][15]
-
Crystallization: CBG can be purified by crystallization from a suitable solvent system, such as dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) followed by the addition of an anti-solvent (e.g., hexane) and cooling.[17]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is a standard method for the quantification of CBG and its derivatives.[17][18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS provide high sensitivity and selectivity for the identification and quantification of cannabinoids, especially in complex matrices.[17][20][21]
Conclusion
The biosynthesis of cannabigerol is a well-defined enzymatic pathway that is amenable to reconstruction in microbial hosts for sustainable production. Concurrently, chemical synthesis provides a versatile platform for accessing not only CBG but also a wide array of novel derivatives with potential therapeutic applications. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the potential of this foundational cannabinoid. Further optimization of both biological and chemical production methods will be crucial for meeting the growing demand for CBG and its derivatives in the pharmaceutical and wellness industries.
References
- 1. geranyl-pyrophosphate—olivetolic acid geranyltransferase - Creative Biogene [microbialtec.com]
- 2. escholarship.org [escholarship.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of a type III polyketide synthase involved in cannabinoid biosynthesis [escholarship.org]
- 6. pnas.org [pnas.org]
- 7. Structural basis for olivetolic acid formation by a polyketide cyclase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and Clinical Evaluation of Cannabigerol (CBG) Produced via Yeast Biosynthesis: A Cannabinoid with a Broad Range of Anti-Inflammatory and Skin Health-Boosting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prenylation of olivetolate by a hemp transferase yields cannabigerolic acid, the precursor of tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Geranyl-pyrophosphate—olivetolic acid geranyltransferase - Wikipedia [en.wikipedia.org]
- 12. Geranyl-pyrophosphate—olivetolic acid geranyltransferase - Wikiwand [wikiwand.com]
- 13. EC 2.5.1.102 [iubmb.qmul.ac.uk]
- 14. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 15. uniprot.org [uniprot.org]
- 16. Impact of heterologous expression of Cannabis sativa tetraketide synthase on Phaeodactylum tricornutum metabolic profile - Cognitio [depot-e.uqtr.ca]
- 17. benchchem.com [benchchem.com]
- 18. cannabissciencetech.com [cannabissciencetech.com]
- 19. Analysis and Testing Services for Cannabis Biomarker Quantities like CBN, CBG, CBC or CBGA Using HPLC Technology [visbio.co.th]
- 20. academic.oup.com [academic.oup.com]
- 21. The Biochemistry of Phytocannabinoids and Metabolic Engineering of Their Production in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of O,O-Dimethyl-cannabigerol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O-Dimethyl-cannabigerol (O,O-DiMe-CBG) is a synthetic derivative of cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the cannabis plant. Due to the burgeoning interest in cannabinoids for therapeutic applications, sensitive and specific analytical methods for the quantification of novel derivatives like O,O-DiMe-CBG in biological matrices are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed protocols for the quantification of O,O-DiMe-CBG in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established principles for cannabinoid analysis and are intended to serve as a comprehensive guide for researchers in this field.
Analytical Method Performance
The following tables summarize the expected quantitative performance of the described LC-MS/MS method for O,O-DiMe-CBG in human plasma and urine. These values are representative of typical cannabinoid assays and should be validated in-house.
Table 1: LC-MS/MS Method Parameters and Performance for O,O-DiMe-CBG Quantification
| Parameter | Human Plasma | Human Urine |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Matrix Effect | Minimal | Minimal |
| Extraction Recovery | > 80% | > 85% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of O,O-DiMe-CBG from human plasma and urine using solid-phase extraction, a common technique for purifying and concentrating analytes from complex matrices.
Materials and Reagents:
-
This compound (O,O-DiMe-CBG) analytical standard
-
This compound-d6 (O,O-DiMe-CBG-d6) internal standard (IS)
-
Human plasma and urine (blank)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Thawing: Thaw frozen plasma and urine samples at room temperature.
-
Spiking:
-
To 500 µL of plasma or urine, add 10 µL of O,O-DiMe-CBG-d6 internal standard solution (e.g., at 100 ng/mL).
-
For calibration standards and quality control (QC) samples, add the appropriate volume of O,O-DiMe-CBG working solutions.
-
-
Protein Precipitation (for plasma): Add 1 mL of cold acetonitrile to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant (from plasma) or the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove interferences.
-
Elution: Elute O,O-DiMe-CBG and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental workflow for O,O-DiMe-CBG extraction.
LC-MS/MS Analysis
This protocol details the instrumental parameters for the quantification of O,O-DiMe-CBG using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
These transitions are hypothetical and need to be optimized empirically.
-
O,O-DiMe-CBG: Precursor ion (Q1) m/z 345.3 -> Product ion (Q3) m/z 193.1 (quantifier), m/z 135.1 (qualifier)
-
O,O-DiMe-CBG-d6 (IS): Precursor ion (Q1) m/z 351.3 -> Product ion (Q3) m/z 199.1
-
Potential Signaling Pathways of this compound
While the specific signaling pathways of O,O-DiMe-CBG have not been elucidated, it is hypothesized to interact with components of the endocannabinoid system, similar to its parent compound, CBG. CBG is known to interact with cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and may inhibit the reuptake of the endocannabinoid anandamide.[1][2] The dimethylation of CBG may alter its binding affinity and efficacy at these targets.
Potential signaling interactions of O,O-DiMe-CBG.
Disclaimer: The quantitative data, mass spectrometric parameters, and signaling pathways presented for this compound are hypothetical and based on the known properties of cannabigerol and general principles of cannabinoid analysis. These protocols and information should be used as a starting point for method development and validation, which must be performed by the end-user to ensure accuracy and reliability.
References
Application Note: Quantitative Analysis of O,O-Dimethyl-cannabigerol using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of O,O-Dimethyl-cannabigerol (O,O-diMe-CBG), a derivative of cannabigerol (CBG), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for researchers in cannabinoid analysis, drug discovery, and quality control. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes illustrative data and workflows to guide the user through the analytical process.
Introduction
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as a precursor to other major cannabinoids.[1] Its synthetic derivatives, such as this compound, are of growing interest for their potential therapeutic properties. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, metabolic profiling, and quality assessment of synthetic batches. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2][3] This application note outlines a robust LC-MS/MS method for the determination of O,O-diMe-CBG in a methanolic solution, which can be adapted for various biological matrices.
Experimental Protocol
This protocol is based on established methods for the analysis of CBG and other cannabinoids and has been adapted for this compound.[4][5][6]
Materials and Reagents
-
This compound (CBG dimethyl ether) analytical standard[7]
-
Cannabigerol-d9 (CBG-d9) or a suitable analogue as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.
-
Sample Preparation: For analysis of a pure substance, dissolve the sample in methanol to an expected concentration within the calibration range. For complex matrices, a validated extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be required.[8][9][10]
-
Final Sample Preparation: To 100 µL of each standard and sample, add 10 µL of the internal standard working solution. Vortex to mix.
LC-MS/MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[11]
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[12]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound (C23H36O2, MW: 344.5) is predicted to be [M+H]+ at m/z 345.3.[7] Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Based on the fragmentation of CBG (precursor m/z 317, product ion m/z 193), a likely fragmentation would involve the loss of the geranyl group.[13][14][15]
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 345.3 | To be determined | To be determined |
| This compound (Qualifier) | 345.3 | To be determined | To be determined |
| Internal Standard (e.g., CBG-d9) | 326.3 | To be determined | To be determined |
Table 3: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 16,000 | 101,500 | 0.158 |
| 50 | 82,000 | 100,500 | 0.816 |
| 100 | 165,000 | 101,000 | 1.634 |
| 500 | 830,000 | 100,800 | 8.234 |
| 1000 | 1,680,000 | 101,200 | 16.601 |
Linearity: R² > 0.99 LOD (Limit of Detection): To be determined experimentally LOQ (Limit of Quantification): To be determined experimentally
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Steps
Caption: Sequential Steps in the Analytical Protocol.
Conclusion
This application note provides a detailed and practical LC-MS/MS protocol for the quantitative analysis of this compound. The method is designed to be a starting point for researchers and can be further optimized and validated for specific matrices and regulatory requirements. The high sensitivity and selectivity of this method make it a valuable tool for advancing research and development in the field of cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Development of a Rapid LC-MS/MS Method for the Quantification of Cannabidiol, Cannabidivarin, Δ9-Tetrahydrocannabivarin, and Cannabigerol in Mouse Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Assay for the Measurement of Cannabidiol Profiling in CBD Oil from Japanese Market and Application for Convertible Tetrahydrocannabinol in Acetic Acid Condition [jstage.jst.go.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. portal.ct.gov [portal.ct.gov]
- 11. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for O,O-Dimethyl-cannabigerol in Neuroinflammation Models
Disclaimer: As of the current date, publicly available research specifically detailing the use of O,O-Dimethyl-cannabigerol (O,O-diMe-CBG) in neuroinflammation models is not available. The following application notes and protocols are based on the extensive research conducted on its parent compound, Cannabigerol (CBG). Given the structural similarity, it is hypothesized that O,O-diMe-CBG may exhibit comparable, potentially enhanced, anti-inflammatory and neuroprotective properties due to increased lipophilicity which could improve blood-brain barrier permeability. Researchers are advised to use these documents as a foundational guide and to empirically determine the optimal concentrations and conditions for O,O-diMe-CBG.
Application Notes
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system is primarily mediated by activated microglia, which release a cascade of pro-inflammatory cytokines and reactive oxygen species. Cannabigerol (CBG), a non-psychotropic phytocannabinoid, has demonstrated significant anti-inflammatory and neuroprotective effects in several preclinical models of neuroinflammation.[[“]][2][3][4] this compound, a synthetic derivative of CBG, is an interesting candidate for neuroinflammation research.
Mechanism of Action (Based on CBG)
CBG is believed to exert its anti-inflammatory effects through multiple mechanisms:
-
Modulation of Inflammatory Signaling Pathways: CBG has been shown to inhibit the activation of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
-
Reduction of Pro-inflammatory Cytokines and Mediators: In various in vitro and in vivo models, CBG treatment has been associated with a significant decrease in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[[“]][2][3] It also reduces the expression of inducible Nitric Oxide Synthase (iNOS), a key enzyme in the production of nitric oxide, a mediator of inflammation and oxidative stress.[2][3]
-
Interaction with Cannabinoid Receptors: While CBG has a low affinity for CB1 and CB2 receptors, it may modulate the endocannabinoid system in other ways to produce its anti-inflammatory effects.
Applications
Based on the known effects of CBG, O,O-diMe-CBG can be investigated in the following neuroinflammation models:
-
In Vitro Models:
-
Lipopolysaccharide (LPS)-stimulated microglial cell lines (e.g., BV-2, N9) and primary microglia to assess the direct anti-inflammatory effects on these key immune cells of the CNS.
-
Co-culture models of microglia and neurons to evaluate the neuroprotective effects of the compound against inflammation-induced neuronal damage.
-
-
In Vivo Models:
-
Animal models of neurodegenerative diseases with a prominent neuroinflammatory component, such as the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis.[2][6]
-
Models of acute neuroinflammation, such as intracerebral injection of LPS or models of traumatic brain injury and stroke.[5]
-
Data Presentation
The following tables summarize the reported effects of CBG in various neuroinflammation models. These can serve as a benchmark for evaluating the efficacy of O,O-diMe-CBG.
Table 1: In Vitro Effects of CBG on Neuroinflammation Markers
| Cell Line/Primary Cells | Stimulant | CBG Concentration | Measured Parameters | Results | Reference |
| BV-2 Microglia | LPS (7 ng/mL) | 5 µM, 10 µM | Nitric Oxide (NO) Production | Significant reduction | [2] |
| BV-2 Microglia | LPS (7 ng/mL) | 5 µM, 10 µM | TNF-α Production | Significant reduction | [2] |
| Primary Rat Glial Cells | LPS (0.5 µg/mL) | 5 µM, 10 µM | Nitric Oxide (NO) Production | Significant reduction | [2] |
| Primary Rat Glial Cells | LPS (0.5 µg/mL) | 5 µM, 10 µM | TNF-α Production | Significant reduction | [2] |
| NSC-34 Motor Neurons (co-cultured with LPS-stimulated RAW 264.7 macrophage medium) | LPS-stimulated macrophage medium | 7.5 µM | IL-1β, TNF-α, IFN-γ protein levels | Significant reduction | [3] |
| NSC-34 Motor Neurons (co-cultured with LPS-stimulated RAW 264.7 macrophage medium) | LPS-stimulated macrophage medium | 7.5 µM | iNOS protein levels | Significant reduction | [3] |
Table 2: In Vivo Effects of CBG in Neuroinflammation Models
| Animal Model | Disease Model | CBG Dosage | Key Findings | Reference |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Attenuated clinical scores, restored neuronal loss | [2][6] |
| Mice | Transient Global Cerebral Ischemia (BCCAO model) | 1, 5, or 10 mg/Kg (i.p.) | Attenuated memory deficits and neuroinflammation in the hippocampus | [5] |
| Rats | Alzheimer's Disease Model | Not specified | Lowered levels of TNF-α and IL-1β in the hippocampus and cerebral cortex | [[“]] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects of O,O-diMe-CBG in LPS-Stimulated BV-2 Microglial Cells
1.1. Objective: To determine the effect of O,O-diMe-CBG on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β) in LPS-stimulated BV-2 microglial cells.
1.2. Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (O,O-diMe-CBG)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
1.3. Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of O,O-diMe-CBG in DMSO.
-
Pre-treat the cells with various concentrations of O,O-diMe-CBG (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of the cell supernatant with 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-1β in the cell supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation
2.1. Objective: To investigate the effect of O,O-diMe-CBG on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated microglial cells.
2.2. Materials:
-
BV-2 cells or primary microglia
-
O,O-diMe-CBG and LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2.3. Procedure:
-
Cell Treatment: Seed and treat BV-2 cells with O,O-diMe-CBG and/or LPS as described in Protocol 1. The stimulation time with LPS may be shorter (e.g., 30-60 minutes) to capture the peak of protein phosphorylation.
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
References
- 1. consensus.app [consensus.app]
- 2. Therapeutic Potential of Phytocannabinoid Cannabigerol for Multiple Sclerosis: Modulation of Microglial Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Model of Neuroinflammation: Efficacy of Cannabigerol, a Non-Psychoactive Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Therapeutic Potential of CBG in Neuroinflammation - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 5. Cannabigerol Attenuates Memory Impairments, Neurodegeneration, and Neuroinflammation Caused by Transient Global Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Phytocannabinoid Cannabigerol for Multiple Sclerosis: Modulation of Microglial Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
O,O-Dimethyl-Cannabigerol: Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabigerol (CBG), a non-psychoactive phytocannabinoid, is gaining significant attention for its therapeutic potential across a spectrum of diseases.[1][2] As the precursor to other major cannabinoids like THC and CBD, CBG itself interacts with various molecular targets to exert anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] This document provides detailed application notes and experimental protocols for the investigation of O,O-Dimethyl-cannabigerol (O,O-DM-CBG), a synthetic derivative of CBG. While direct research on O,O-DM-CBG is emerging, the methodologies and potential mechanisms of action can be extrapolated from studies on CBG and its related analogs, such as Cannabigerol-dimethyl heptyl (CBG-DMH).[1] These notes are intended to guide researchers in the systematic evaluation of O,O-DM-CBG as a potential therapeutic agent.
Therapeutic Potential and Mechanism of Action
CBG and its derivatives exhibit a pleiotropic mechanism of action, engaging with multiple signaling pathways.[1] Unlike THC, CBG has a weak affinity for the canonical cannabinoid receptors CB1 and CB2.[4] Instead, its therapeutic effects are likely mediated through other targets.[4]
A synthetic analog, VCE-003.2, another CBG derivative, has been shown to exert its neuroprotective effects through the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1] This nuclear receptor is a key regulator of lipid metabolism and inflammation.[1] In vivo studies have demonstrated that oral administration of a CBG derivative can protect neurons from injury, reduce neuroinflammation, and improve motor deficits in models of Huntington's disease.[1]
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of CBG derivatives.
References
- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cannabigerol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of O,O-Dimethyl-cannabigerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O-Dimethyl-cannabigerol (O,O-diMe-CBG) is a synthetic derivative of cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. CBG has garnered significant scientific interest due to its potential therapeutic applications, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2][3][4] The methylation of the hydroxyl groups in CBG to form O,O-diMe-CBG may alter its pharmacokinetic profile and pharmacological activity, potentially offering enhanced therapeutic efficacy or novel biological effects.
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of O,O-diMe-CBG. The protocols outlined below are based on established methodologies for assessing the biological activities of cannabinoids and are intended to be adapted for the specific investigation of this novel derivative.
Preclinical In Vivo Experimental Design: A General Workflow
The following diagram illustrates a general workflow for the in vivo characterization of this compound.
Caption: General workflow for in vivo studies of this compound.
Data Presentation: Summary of Potential In Vivo Study Parameters
The following tables provide hypothetical yet representative data structures for summarizing quantitative results from in vivo studies of O,O-diMe-CBG. These should be populated with experimental data.
Table 1: Pharmacokinetic Parameters of O,O-diMe-CBG in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| O,O-diMe-CBG | Intravenous (IV) | 1 | Data | Data | Data | Data |
| O,O-diMe-CBG | Intraperitoneal (IP) | 10 | Data | Data | Data | Data |
| O,O-diMe-CBG | Oral (PO) | 25 | Data | Data | Data | Data |
| CBG (comparator) | Oral (PO) | 25 | Data | Data | Data | Data |
Table 2: Efficacy of O,O-diMe-CBG in a Model of Acute Inflammation (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg, IP) | Paw Volume Increase (%) | Myeloperoxidase (MPO) Activity (U/mg tissue) | IL-1β Level (pg/mg tissue) | TNF-α Level (pg/mg tissue) |
| Vehicle Control | - | Data | Data | Data | Data |
| O,O-diMe-CBG | 5 | Data | Data | Data | Data |
| O,O-diMe-CBG | 10 | Data | Data | Data | Data |
| O,O-diMe-CBG | 25 | Data | Data | Data | Data |
| Dexamethasone | 1 | Data | Data | Data | Data |
Table 3: Anxiolytic-like Effects of O,O-diMe-CBG in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (s) | Entries into Open Arms | Time in Closed Arms (s) | Total Arm Entries |
| Vehicle Control | - | Data | Data | Data | Data |
| O,O-diMe-CBG | 1 | Data | Data | Data | Data |
| O,O-diMe-CBG | 5 | Data | Data | Data | Data |
| Diazepam | 2 | Data | Data | Data | Data |
Experimental Protocols
Formulation and Administration of this compound
Due to the lipophilic nature of cannabinoids, appropriate formulation is critical for in vivo studies to ensure bioavailability.
Objective: To prepare a stable formulation of O,O-diMe-CBG for intraperitoneal (IP) or oral (PO) administration in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline, or a lipid-based vehicle like sesame oil or medium-chain triglycerides)
-
Vortex mixer
-
Sonicator
Protocol:
-
Determine the desired concentration of O,O-diMe-CBG for dosing.
-
For an ethanol/Tween 80/saline vehicle, first dissolve the O,O-diMe-CBG in a small volume of ethanol.
-
Add Tween 80 to the ethanol-drug mixture and vortex thoroughly.
-
Slowly add saline to the mixture while vortexing to form a stable emulsion.
-
For a lipid-based vehicle, directly dissolve the O,O-diMe-CBG in the oil. Gentle heating and sonication may be required to achieve complete dissolution.
-
Prepare fresh formulations on the day of the experiment or assess stability for short-term storage.
-
Administer the formulation via IP injection or oral gavage at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
Carrageenan-Induced Paw Edema Model for Acute Inflammation
This model is widely used to assess the anti-inflammatory potential of novel compounds.[5][6][7]
Objective: To evaluate the anti-inflammatory effects of O,O-diMe-CBG on acute inflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
O,O-diMe-CBG formulation
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
Protocol:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Randomly assign mice to treatment groups (vehicle, O,O-diMe-CBG at various doses, positive control).
-
Administer O,O-diMe-CBG, vehicle, or positive control via the desired route (e.g., IP) 30-60 minutes before carrageenan injection.
-
Measure the baseline paw volume/thickness of the right hind paw.
-
Induce inflammation by injecting 20-50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measure paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.[5]
-
At the end of the experiment, euthanize the animals and collect paw tissue for biomarker analysis (e.g., MPO, cytokines).
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to study the effects of compounds on systemic inflammatory responses.[8][9][10]
Objective: To determine if O,O-diMe-CBG can mitigate the systemic inflammatory response induced by LPS.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
O,O-diMe-CBG formulation
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
Protocol:
-
Acclimatize mice and divide them into treatment groups.
-
Administer O,O-diMe-CBG or vehicle (e.g., IP or PO) 30-60 minutes prior to LPS challenge.
-
Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[8]
-
Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Harvest organs (e.g., liver, spleen, brain) for further analysis (e.g., histopathology, gene expression).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][11][12][13]
Objective: To evaluate the anxiolytic or anxiogenic potential of O,O-diMe-CBG.
Materials:
-
Elevated plus maze apparatus
-
Male mice (e.g., C57BL/6 or BALB/c)
-
O,O-diMe-CBG formulation
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
Video tracking software
Protocol:
-
Habituate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Administer O,O-diMe-CBG, vehicle, or a positive control (e.g., IP) 30 minutes before the test.
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera and analyze the footage for time spent in the open and closed arms, number of entries into each arm, and total distance traveled.
-
Clean the maze thoroughly between each animal to remove olfactory cues.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common screening tool for assessing the potential antidepressant effects of novel compounds.[1][2][14][15][16]
Objective: To investigate the antidepressant-like properties of O,O-diMe-CBG.
Materials:
-
Cylindrical glass beakers (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Male mice (e.g., CD-1 or BALB/c)
-
O,O-diMe-CBG formulation
-
Vehicle control
-
Positive control (e.g., Imipramine or Fluoxetine)
-
Video recording equipment
Protocol:
-
Habituate the animals to the testing room.
-
Administer O,O-diMe-CBG, vehicle, or a positive control (e.g., IP) 30-60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder.
-
Record the behavior for a total of 6 minutes.
-
Score the last 4 minutes of the test for time spent immobile (floating with only minor movements to keep the head above water) versus time spent mobile (swimming and climbing).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, remove the mice from the water, dry them, and return them to their home cages.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways for this compound
Based on the known pharmacology of CBG, O,O-diMe-CBG may interact with several key signaling pathways.
Caption: Potential signaling pathways of this compound.
Experimental Workflow for an In Vivo Anti-inflammatory Study
Caption: Workflow for an in vivo anti-inflammatory study.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. Given the lack of specific data for this derivative, a systematic approach beginning with formulation and safety assessment, followed by efficacy testing in relevant disease models, is recommended. The protocols for inflammation, anxiety, and depression models are well-established and can provide valuable insights into the therapeutic potential of O,O-diMe-CBG. Researchers should carefully consider dose selection, route of administration, and appropriate controls to ensure robust and reproducible results. Further studies may also explore other potential applications of O,O-diMe-CBG, such as in models of neurodegeneration and cancer, based on the known activities of its parent compound, cannabigerol.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. Elevated plus maze protocol [protocols.io]
- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 9. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Cell-Based Assays to Determine O,O-Dimethyl-cannabigerol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O-Dimethyl-cannabigerol (O,O-diMe-CBG) is a synthetic derivative of cannabigerol (CBG), a non-psychoactive phytocannabinoid produced in the Cannabis sativa plant. CBG is the biosynthetic precursor to many other cannabinoids and has garnered significant interest for its therapeutic potential.[1][2][3] CBG exhibits a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][[“]][5] Its mechanism of action is complex, involving interactions with multiple molecular targets. CBG acts as a partial agonist at cannabinoid receptors CB1 and CB2, and also modulates the activity of other receptors such as transient receptor potential (TRP) channels, α2-adrenoceptors, and serotonin 5-HT1A receptors.[[“]][6][7][8]
The methylation of the hydroxyl groups in CBG to form O,O-diMe-CBG may alter its pharmacological properties, including receptor binding affinity, potency, and metabolic stability. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of O,O-diMe-CBG, focusing on its potential interactions with key signaling pathways identified for its parent compound, CBG.
Key Signaling Pathways of Cannabigerol
CBG is known to interact with several signaling pathways, which are prime targets for investigating the activity of O,O-diMe-CBG.
Caption: Hypothesized signaling pathways for O,O-diMe-CBG based on known targets of CBG.
Experimental Protocols
The following protocols describe cell-based assays to evaluate the activity of O,O-diMe-CBG on cannabinoid receptors, cell viability, and inflammatory responses.
Cannabinoid Receptor Activation Assay
This assay determines whether O,O-diMe-CBG acts as an agonist or antagonist at the human cannabinoid receptors CB1 and CB2. A common method is to use a reporter gene assay in a cell line stably expressing the receptor of interest.
Experimental Workflow:
Caption: Workflow for the cannabinoid receptor activation reporter assay.
Protocol:
-
Cell Culture: Culture HEK293 cells stably co-expressing the human CB1 or CB2 receptor and a cAMP response element (CRE)-driven luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of O,O-diMe-CBG in DMSO. Serially dilute the stock solution in assay buffer (e.g., HBSS) to obtain a range of concentrations.
-
Agonist Mode: To determine if O,O-diMe-CBG activates the receptor, add the diluted compound to the cells. Include a known CB1/CB2 agonist (e.g., CP-55,940) as a positive control and vehicle (DMSO) as a negative control.
-
Antagonist Mode: To determine if O,O-diMe-CBG blocks receptor activation, pre-incubate the cells with the diluted compound for 30 minutes before adding a known agonist at its EC80 concentration.
-
Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.
-
Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. For agonist mode, plot the response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50. For antagonist mode, determine the IC50.
Hypothetical Data Presentation:
| Compound | Target | Assay Mode | EC50 / IC50 (nM) |
| O,O-diMe-CBG | CB1 | Agonist | 850 |
| O,O-diMe-CBG | CB2 | Agonist | 320 |
| CP-55,940 | CB1 | Agonist | 5.2 |
| CP-55,940 | CB2 | Agonist | 2.8 |
| O,O-diMe-CBG | CB1 | Antagonist | >10,000 |
| O,O-diMe-CBG | CB2 | Antagonist | >10,000 |
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of O,O-diMe-CBG on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability and proliferation assay.
Protocol:
-
Cell Culture: Culture a cancer cell line of interest (e.g., THP-1 acute monocytic leukemia cells or HuCC-T1 cholangiocarcinoma cells) in the appropriate medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of O,O-diMe-CBG. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and determine the GI50 (concentration that causes 50% inhibition of cell growth).
Hypothetical Data Presentation:
| Cell Line | Treatment Time (h) | GI50 (µM) of O,O-diMe-CBG |
| THP-1 | 24 | 25.3 |
| THP-1 | 48 | 15.8 |
| THP-1 | 72 | 9.1 |
| HuCC-T1 | 24 | 30.1 |
| HuCC-T1 | 48 | 18.9 |
| HuCC-T1 | 72 | 12.5 |
Anti-Inflammatory Activity Assay (LPS-induced Cytokine Release)
This assay evaluates the potential of O,O-diMe-CBG to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).
Experimental Workflow:
Caption: Workflow for the LPS-induced cytokine release assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Seeding: Seed the cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of O,O-diMe-CBG for 1 hour.
-
LPS Stimulation: Stimulate the cells with 100 ng/mL of LPS to induce an inflammatory response. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of O,O-diMe-CBG compared to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine.
Hypothetical Data Presentation:
| Cytokine | IC50 (µM) of O,O-diMe-CBG |
| TNF-α | 8.2 |
| IL-6 | 12.5 |
Summary and Conclusion
These application notes provide a framework for the initial characterization of the biological activity of this compound. The proposed assays will help to determine its interaction with cannabinoid receptors, its potential as an anti-cancer agent, and its anti-inflammatory properties. The data generated from these protocols will be crucial for guiding further pre-clinical development of this novel cannabinoid derivative. It is important to note that the provided data are hypothetical and for illustrative purposes only. Actual experimental results may vary.
References
- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Origin and Biomedical Relevance of Cannabigerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Cannabidiol and Cannabigerol Inhibit Cholangiocarcinoma Growth In Vitro via Divergent Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabigerol - Wikipedia [en.wikipedia.org]
Application Notes: O,O-Dimethyl-cannabigerol for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Note on Availability of Research: As of late 2025, dedicated research on the specific applications of O,O-Dimethyl-cannabigerol in cancer is limited in publicly available scientific literature. The following application notes and protocols are based on the extensive research conducted on its parent compound, Cannabigerol (CBG) , which serves as a foundational model for understanding the potential of its derivatives. It is crucial to note that methylation can alter the biological activity of compounds, and therefore, the effects of this compound may differ from those of CBG.
Introduction to Cannabigerol (CBG) in Oncology
Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the chemical precursor to other major cannabinoids like THC and CBD.[1][2] Emerging preclinical evidence highlights its potential as an anti-cancer agent. Studies have demonstrated that CBG can inhibit the proliferation of various cancer cells, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][3][4] Its multifaceted mechanism of action makes it a compound of significant interest in oncological research.
Summary of Quantitative Data for Cannabigerol (CBG)
The anti-proliferative and cytotoxic effects of CBG have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cancer Type | Cell Line | IC50 Value (µM) | Key Findings |
| Glioblastoma | Primary patient-derived cells | 28.1 ± 1.1 | CBG reduced cell viability to a similar extent as THC.[5] |
| Glioblastoma Stem Cells (GSCs) | Patient-derived GSCs | 40-50% apoptosis at tested concentrations | CBG effectively induces apoptosis in therapy-resistant GSCs.[5] |
| Colorectal Cancer | SW480 | 34.89 | CBG demonstrated a growth inhibitory effect.[6] |
| Colorectal Cancer | LoVo | 23.51 | CBG showed a potent growth inhibitory effect.[6] |
| Cholangiocarcinoma | HuCC-T1 & Mz-ChA-1 | Not specified | CBG is more active at lower doses compared to CBD.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of CBG and its derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SW480, LoVo)
-
CBG (or this compound)
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Plate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of CBG in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the various concentrations of CBG. Include a vehicle control (DMSO only).
-
Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with CBG
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with CBG at a concentration around the predetermined IC50 value for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol evaluates the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with CBG
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with CBG for a specified period (e.g., 12, 24, 48 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases.
Visualizations: Signaling Pathways and Workflows
CBG-Induced Apoptotic Pathway in Cancer Cells
Caption: A simplified diagram of the CBG-induced apoptotic cascade.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the anticancer effects of cannabinoids in vitro.
CBG-Induced G1 Cell Cycle Arrest Pathway
Caption: Logical relationship of CBG leading to G1 phase cell cycle arrest.
References
- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabigerol - Wikipedia [en.wikipedia.org]
- 3. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential [mdpi.com]
- 4. Cannabigerol Is a Potential Therapeutic Agent in a Novel Combined Therapy for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: O,O-Dimethyl-cannabigerol (O,O-DiMe-CBG) Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of O,O-Dimethyl-cannabigerol (O,O-DiMe-CBG).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of O,O-DiMe-CBG.
Question: Why am I observing multiple spots on my TLC plate after purification, and how can I identify them?
Answer: The observation of multiple spots on a Thin Layer Chromatography (TLC) plate post-purification indicates the presence of impurities. In the context of O,O-DiMe-CBG synthesis via methylation of cannabigerol (CBG), these impurities are likely to be:
-
Unreacted Cannabigerol (CBG): The starting material for the methylation reaction.
-
Mono-methylated CBG: An intermediate product where only one of the two hydroxyl groups on the resorcinol core has been methylated.
-
Regioisomers: If the methylation is not perfectly selective, isomers of O,O-DiMe-CBG could be formed.[1]
-
Degradation products: Cannabinoids can be sensitive to heat and acidic conditions, which might be present during synthesis or workup.[2]
Identification Strategy:
-
Co-spotting: Spot your purified sample, pure CBG standard, and a co-spot (your sample and CBG standard in the same spot) on the same TLC plate. If one of the impurity spots in your sample has the same Rf value as the CBG standard, it is likely unreacted CBG.
-
Staining: Use different TLC stains to visualize the spots. A stain like vanillin-sulfuric acid can give different colored spots for different cannabinoids, aiding in their differentiation.
-
Small-scale extraction and NMR/MS: If a significant impurity is present, a small amount of the material corresponding to the impurity spot can be scraped off the TLC plate, extracted with a suitable solvent, and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural elucidation.
Question: My purified O,O-DiMe-CBG sample shows shouldering or co-elution in the HPLC chromatogram. How can I improve the separation?
Answer: Peak shouldering or co-elution in High-Performance Liquid Chromatography (HPLC) suggests that the current method does not have sufficient resolution to separate O,O-DiMe-CBG from closely related impurities, such as mono-methylated CBG or other isomers.[3]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switch to a shallow gradient elution. This can improve the separation of compounds with similar polarities.
-
Solvent Composition: Fine-tune the ratio of your mobile phase solvents. For reversed-phase HPLC, a small change in the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact resolution.[3]
-
-
Change the Stationary Phase:
-
If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivities for cannabinoids.
-
-
Adjust Temperature and Flow Rate:
-
Lowering the flow rate can increase the efficiency of the separation.
-
Optimizing the column temperature can also affect selectivity and peak shape.
-
-
Consider Alternative Chromatographic Techniques:
Question: The yield of my purified O,O-DiMe-CBG is consistently low. What are the potential causes and solutions?
Answer: Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.
Potential Causes and Solutions:
-
Incomplete Methylation Reaction:
-
Solution: Ensure the reaction conditions (temperature, time, stoichiometry of reagents) are optimized for complete di-methylation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
Losses During Extraction and Workup:
-
Solution: Ensure proper phase separation during liquid-liquid extractions. Back-extract the aqueous phase with the organic solvent to recover any dissolved product. Minimize the number of transfer steps to reduce physical loss of the sample.
-
-
Suboptimal Chromatography:
-
Solution: Overloading the chromatography column can lead to poor separation and loss of product in mixed fractions. Determine the optimal loading capacity for your column. Ensure the chosen mobile phase provides good separation to minimize the collection of mixed fractions.
-
-
Product Degradation:
-
Solution: O,O-DiMe-CBG, like other cannabinoids, may be sensitive to strong acids, bases, or high temperatures. Ensure that the workup and purification conditions are mild. Use of techniques like flash chromatography at room temperature is generally preferred over distillation at high temperatures.[2]
-
Frequently Asked Questions (FAQs)
What are the expected physicochemical properties of this compound?
| Property | This compound (O,O-DiMe-CBG) (Estimated) | Cannabigerol (CBG) | Mono-methylated CBG (Estimated) |
| Molecular Formula | C23H36O2 | C21H32O2 | C22H34O2 |
| Molecular Weight | 344.5 g/mol | 316.5 g/mol | 330.5 g/mol |
| Polarity | Less polar than CBG and mono-methylated CBG | More polar due to free hydroxyl groups | Intermediate polarity |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, ethyl acetate) | Soluble in polar organic solvents (e.g., ethanol, methanol) | Soluble in a range of organic solvents |
What are the recommended storage conditions for purified O,O-DiMe-CBG?
To ensure the stability of purified O,O-DiMe-CBG, it should be stored under the following conditions:
-
Temperature: -20°C for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Solvent: If stored in solution, use a high-purity aprotic solvent.
What analytical techniques are suitable for assessing the purity of O,O-DiMe-CBG?
Several analytical techniques can be employed to determine the purity of your O,O-DiMe-CBG sample:
-
High-Performance Liquid Chromatography (HPLC): The most common technique for cannabinoid analysis, often coupled with a UV or mass spectrometry (MS) detector. HPLC can quantify the purity and identify known impurities by comparing with reference standards.[5]
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also widely used. Note that derivatization might be necessary for certain cannabinoids to improve their thermal stability and chromatographic behavior.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocols
Protocol 1: Flash Column Chromatography for the Purification of O,O-DiMe-CBG
This protocol outlines a general procedure for purifying O,O-DiMe-CBG from a crude reaction mixture containing unreacted CBG and mono-methylated CBG.
Materials:
-
Crude O,O-DiMe-CBG oil
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude O,O-DiMe-CBG oil in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Allow the silica to settle, ensuring a flat top surface, and drain the excess hexane until it is just above the silica bed.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the silica bed, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane. The optimal gradient should be determined beforehand by TLC analysis.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
Combine the fractions containing the pure O,O-DiMe-CBG.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified O,O-DiMe-CBG oil.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for O,O-DiMe-CBG purification.
References
- 1. Cannabigerol (CBG) signal enhancement in its analysis by gas chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic and Spectroscopic Analyses of Cannabinoids: A Narrative Review Focused on Cannabis Herbs and Oily Products | MDPI [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: O,O-Dimethyl-cannabigerol In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O,O-Dimethyl-cannabigerol (O,O-diMe-CBG) in in vitro assays.
Disclaimer: this compound is a derivative of Cannabigerol (CBG). Due to the limited availability of specific data for O,O-diMe-CBG, much of the information provided here is based on the known properties of CBG and general principles for handling hydrophobic compounds in vitro. Researchers should always perform initial validation experiments for their specific assay systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cannabigerol (CBG)?
A1: this compound (O,O-diMe-CBG) is a synthetic derivative of Cannabigerol (CBG), a naturally occurring non-psychoactive cannabinoid from the Cannabis sativa plant. The "O,O-Dimethyl" designation indicates that the two hydroxyl (-OH) groups on the resorcinol ring of CBG have been replaced by methoxy (-OCH3) groups. This structural modification increases the lipophilicity of the molecule, which may affect its solubility, cell permeability, and pharmacological activity compared to CBG.
Q2: What are the known or expected targets of O,O-diMe-CBG?
A2: While specific targets for O,O-diMe-CBG are not well-documented, its parent compound, CBG, interacts with multiple targets. It is a partial agonist at cannabinoid receptors CB1 and CB2 and also interacts with various other receptors and channels, including TRP channels, α2-adrenoceptors, and 5-HT1A receptors.[1][2] It is plausible that O,O-diMe-CBG may interact with a similar range of targets, although with potentially different affinities and efficacies due to its altered chemical structure.
Q3: How should I prepare a stock solution of O,O-diMe-CBG?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 55 mg/mL (159.64 mM), but it is practically insoluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected stability of O,O-diMe-CBG in cell culture media?
A4: The stability of O,O-diMe-CBG in cell culture media has not been extensively studied. However, like many hydrophobic compounds, it may be prone to degradation or binding to plasticware and serum proteins in the media. It is advisable to conduct preliminary stability tests by incubating the compound in your specific cell culture medium for the duration of your experiment and then measuring its concentration, for instance by using LC-MS/MS.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Question: I observed a precipitate in my cell culture wells after adding O,O-diMe-CBG. What could be the cause and how can I resolve it?
Answer:
-
Cause: O,O-diMe-CBG is a hydrophobic compound with low aqueous solubility. Precipitation can occur when the DMSO stock solution is diluted into the aqueous culture medium, especially at higher concentrations.
-
Solutions:
-
Reduce Final Concentration: Test a lower concentration range of O,O-diMe-CBG.
-
Optimize Dilution Method: When diluting the DMSO stock, add it to a small volume of serum-containing medium first, vortex gently, and then add this mixture to the final volume of medium. Avoid direct addition of the DMSO stock to a large volume of aqueous buffer or serum-free medium.
-
Use a Carrier Protein: For serum-free conditions, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
-
Sonication: Briefly sonicate the final diluted solution to aid in dissolution, but be cautious as this can generate heat and potentially degrade the compound.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: My results from cell viability assays (e.g., MTT, XTT) with O,O-diMe-CBG are highly variable between experiments. What are the potential reasons?
Answer:
-
Cause: Inconsistency can arise from several factors, including uneven cell seeding, incomplete dissolution of the compound, or degradation of the compound over the incubation period.
-
Solutions:
-
Ensure Homogeneous Cell Seeding: Make sure to have a single-cell suspension before plating and distribute the cells evenly across the wells.
-
Verify Compound Dissolution: Before adding to the cells, visually inspect your final O,O-diMe-CBG dilution under a microscope to ensure no precipitation has occurred.
-
Minimize Incubation Time: If compound stability is a concern, consider shorter incubation times if experimentally feasible.
-
Control for Edge Effects: In 96-well plates, evaporation can be more pronounced in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
Issue 3: No Observed Effect at Expected Concentrations
Question: I am not observing any effect of O,O-diMe-CBG on my cells, even at concentrations where its parent compound, CBG, is reported to be active. Why might this be?
Answer:
-
Cause: The lack of an observable effect could be due to several reasons: the methylation of the hydroxyl groups may have rendered the compound inactive against your target, the compound may not be entering the cells efficiently, or it may be rapidly metabolized.
-
Solutions:
-
Cell Line Specificity: The chosen cell line may not express the relevant targets for O,O-diMe-CBG.
-
Time-Course Experiment: The selected endpoint may be too early or too late to observe an effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Uptake and Efflux: Consider co-incubation with inhibitors of drug efflux pumps to see if this potentiates the effect of O,O-diMe-CBG.
-
Alternative Assays: Use a more sensitive or different type of assay. For example, if a viability assay shows no effect, consider an apoptosis-specific assay like Annexin V staining.
-
Quantitative Data Summary
The following tables summarize quantitative data for the parent compound, Cannabigerol (CBG) . This data is provided for reference and may not be directly applicable to this compound.
Table 1: Receptor Binding and Agonist/Antagonist Activity of CBG
| Target | Activity | Species | Assay | Value | Reference |
| CB1 Receptor | Partial Agonist | Human | Radioligand Binding | Ki = 440 nM | |
| CB2 Receptor | Partial Agonist | Human | Radioligand Binding | Ki = 337 nM | |
| α2-Adrenoceptor | Agonist | Mouse | [35S]GTPγS Binding | EC50 = 0.2 nM | [2] |
| 5-HT1A Receptor | Antagonist | Mouse | Radioligand Binding | - | [2] |
| TRPA1 | Agonist | - | - | EC50 = 700 nM | [2] |
| TRPV1 | Agonist | - | - | EC50 = 1.3 µM | [2] |
| TRPV2 | Agonist | - | - | EC50 = 1.7 µM | [2] |
| TRPM8 | Antagonist | - | - | IC50 = 160 nM | [2] |
Table 2: In Vitro Cytotoxicity of CBG
| Cell Line | Assay | IC50 | Reference |
| Human Oral Epithelioid Carcinoma | MTT | 31.30 µM | [2] |
| Mouth Epidermal Carcinoma | MTT | 31 µM | [2] |
| Mouth Epidermal Carcinoma | Sulforhodamine B | 77 µM | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability upon treatment with O,O-diMe-CBG.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of O,O-diMe-CBG from a DMSO stock solution in the appropriate cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of O,O-diMe-CBG or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the results to the vehicle control to determine the percentage of cell viability.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general method for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with O,O-diMe-CBG at the desired concentrations for the appropriate time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Hypothetical signaling pathways for O,O-diMe-CBG based on known targets of CBG.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A troubleshooting decision tree for addressing inconsistent in vitro assay results.
References
Technical Support Center: Optimization of Cannabidiol (CBD) Extraction from Industrial Hemp
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of cannabidiol (CBD) extraction from industrial hemp.
Section 1: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during various stages of CBD extraction and purification.
Supercritical CO2 Extraction
| Question | Answer |
| Why is my CBD yield lower than expected? | Possible Causes: - Incorrect Temperature or Pressure Settings: The solubility of cannabinoids in supercritical CO2 is highly dependent on temperature and pressure. Optimal conditions are crucial for maximizing yield.[1] - Uneven Material Loading: If the hemp biomass is not packed evenly in the extraction vessel, CO2 may channel through the material, leading to inefficient extraction.[1] - Low-Quality Starting Material: The CBD content of the industrial hemp will directly impact the final yield. - Clogged Filters: Obstructed filters can impede the flow of supercritical CO2, reducing extraction efficiency.[2] Solutions: - Recalibrate Settings: Adjust temperature and pressure based on the specific properties of your hemp material. A good starting point for CBD extraction is often around 60°C and 48.3 MPa. - Ensure Even Packing: Grind the hemp material to a consistent particle size and pack it uniformly into the extraction vessel. - Analyze Biomass: Test the CBD content of your raw material before extraction to set realistic yield expectations. - Regular Maintenance: Implement a regular cleaning schedule for all filters, pipes, and valves to prevent residue buildup.[2] |
| I'm observing inconsistent pressure levels during the extraction run. What should I do? | Possible Causes: - Blockages in CO2 Lines: Residue or particulate matter can accumulate in the CO2 lines, causing pressure fluctuations.[1] - Malfunctioning Valves: Faulty or improperly seated valves can lead to inconsistent pressure control.[1] - CO2 Leaks: Damaged seals or loose fittings can cause CO2 to escape, resulting in pressure drops.[2] Solutions: - Inspect and Clean Lines: Regularly check and clean all CO2 lines to ensure they are free from obstructions.[1] - Valve Maintenance: Inspect and replace any faulty valves. Ensure all valves are functioning correctly before starting an extraction.[1] - Leak Detection: Perform a leak check using a soapy water solution on all connections and seals before pressurizing the system. Replace any damaged seals or O-rings.[2] |
| The extractor is making abnormal noises. Is this a cause for concern? | Possible Causes: - Worn-out Components: Moving parts such as pumps and motors can wear down over time, leading to unusual noises.[1] - Insufficient Lubrication: Lack of proper lubrication can cause friction and noise in moving parts.[1] Solutions: - Component Inspection: Regularly inspect all moving parts for signs of wear and tear. Replace any worn components promptly.[1] - Lubrication Schedule: Follow the manufacturer's recommendations for lubricating all moving parts.[1] |
| Why is the system overheating? | Possible Causes: - Prolonged Operation: Continuous use without adequate cooling can lead to overheating.[1] - Malfunctioning Cooling System: Issues with the chiller or other cooling components can prevent effective temperature regulation.[1] Solutions: - Monitor Temperature: Keep a close watch on the system's temperature throughout the extraction process. - Check Cooling System: Ensure the cooling system is functioning correctly and is set to the appropriate temperature. Consider installing an additional cooling unit for prolonged operations.[1] |
| Dry ice is forming in the collection vessel. How can I prevent this? | Possible Cause: - Rapid Decompression: A sudden and significant drop in pressure as the CO2 enters the collection vessel can cause it to rapidly cool and form dry ice.[3] Solution: - Gradual Pressure Reduction: Control the pressure release to ensure a more gradual decompression, preventing the extreme temperature drop that leads to dry ice formation. |
Ethanol Extraction
| Question | Answer |
| My CBD extract has a dark green color and a bitter taste. How can I fix this? | Possible Cause: - Chlorophyll Extraction: Ethanol is a polar solvent and can co-extract chlorophyll along with cannabinoids, especially when using warm or room temperature ethanol.[4] Solutions: - Cold Ethanol Extraction: Performing the extraction at low temperatures (e.g., -40°C) can significantly reduce the extraction of chlorophyll and waxes. - Activated Charcoal Treatment: Filtering the ethanol extract through activated charcoal can remove chlorophyll. However, be aware that this may also lead to a loss of some cannabinoids.[5] - Distillation: Wiped-film distillation can be used to separate cannabinoids from chlorophyll and other impurities.[4] |
| How can I be sure all the residual ethanol is removed from my final product? | Possible Causes: - Incomplete Evaporation: Insufficient heating or vacuum during the evaporation step can leave residual ethanol in the extract. Solutions: - Rotary Evaporation: Use a rotary evaporator under a deep vacuum and controlled temperature to effectively remove the ethanol. - Post-Extraction Purging: Place the extract in a vacuum oven at a moderate temperature to purge any remaining solvent. - Analytical Testing: Use analytical techniques like Gas Chromatography (GC) to confirm that residual ethanol levels are below the acceptable limits. |
| The extraction yield is low, even with high-quality hemp. What could be the issue? | Possible Causes: - Insufficient Soaking Time: The hemp material may not have been in contact with the ethanol for a long enough period to allow for efficient extraction. - Inadequate Solvent-to-Biomass Ratio: Using too little ethanol for the amount of hemp can result in an incomplete extraction. - Poor Agitation: Without proper mixing, the ethanol may not effectively penetrate the plant material. Solutions: - Optimize Soaking Time: Experiment with different soaking times to find the optimal duration for your specific material and conditions. - Adjust Solvent Ratio: Increase the volume of ethanol relative to the amount of hemp biomass. - Implement Agitation: Gently stir or agitate the mixture during the soaking process to improve extraction efficiency. |
Solventless Extraction (Rosin Press & Ice Water Hash)
| Question | Answer |
| My rosin press is producing a very low yield. What am I doing wrong? | Possible Causes: - Suboptimal Temperature: The temperature of the press plates is critical. If it's too low, the resin won't flow easily; if it's too high, it can burn the material and degrade cannabinoids and terpenes.[6][7] - Incorrect Pressure: Insufficient pressure will result in a low yield, while excessive pressure can force unwanted plant material into the extract.[6][8] - Poor Quality Starting Material: The resin content of the cannabis flower or hash will directly determine the potential yield.[6] - Improper Moisture Content: If the starting material is too dry, it can act like a sponge and reabsorb the extracted rosin.[6] Solutions: - Optimize Temperature: For flower, a typical range is 190-220°F (88-104°C). For hash or kief, a lower range of 160-180°F (71-82°C) is often used to preserve terpenes.[9] Experiment to find the ideal temperature for your material. - Adjust Pressure Gradually: Start with low pressure and gradually increase it as the resin begins to flow. For flower, a pressure of 600-1000 PSI at the bag is a good starting point.[6] - Use High-Quality Material: Select cannabis strains known for high resin production. - Control Humidity: Ensure your starting material has a relative humidity of 55-62% for optimal results.[10] |
| My ice water hash has a greenish tint and a plant-like taste. How can I improve the purity? | Possible Causes: - Excessive Agitation: Over-agitating the cannabis and ice water mixture can break down the plant material, leading to chlorophyll contamination.[11] - Improper Filtration: Using filter bags with incorrect micron sizes or not allowing enough time for the resin to settle can result in plant matter in the final product. - Low-Quality Starting Material: Using trim with a high leaf-to-bud ratio can increase the chances of plant contamination. Solutions: - Gentle Agitation: Stir the mixture gently and for shorter durations. The goal is to knock the trichomes off the plant, not to blend the plant material.[12] - Use a Series of Micron Bags: Employ a set of filter bags with progressively smaller micron sizes to effectively separate the trichome heads from the plant debris.[12] - Use High-Quality Buds: Start with well-trimmed, resinous cannabis flowers for the purest hash. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses general and specific questions related to the optimization of CBD extraction.
General Extraction FAQs
| Question | Answer |
| What is decarboxylation and why is it important? | Decarboxylation is a chemical reaction that removes a carboxyl group from cannabinoid acids, converting them into their active forms.[1] For example, heat is applied to convert Cannabidiolic Acid (CBDA) into Cannabidiol (CBD).[1] This step is crucial because the active forms of cannabinoids are more readily available for the body to use.[1] |
| What are the key parameters that influence CBD extraction efficiency? | The main parameters include the type of solvent used, extraction temperature, pressure, contact time, and the ratio of solvent to plant material. The particle size of the ground hemp material also plays a significant role. |
| How do I choose the best extraction method for my needs? | The choice of extraction method depends on several factors, including the desired purity of the final product, the scale of operation, budget, and regulatory requirements. Supercritical CO2 is known for producing high-purity extracts but requires a significant initial investment.[13] Ethanol extraction is scalable and efficient but may require post-processing to remove chlorophyll.[14] Solventless methods are excellent for preserving the natural profile of the plant but may have lower yields and can be more labor-intensive.[11] |
Method-Specific FAQs
| Question | Answer |
| (CO2) Can I reuse the CO2 in a supercritical extraction system? | Yes, most modern supercritical CO2 extraction systems are closed-loop, meaning the CO2 is captured, recycled, and reused for subsequent extractions, which minimizes waste.[15] |
| (Ethanol) What is winterization and is it always necessary after ethanol extraction? | Winterization is a process used to remove unwanted compounds like waxes, fats, and lipids from the crude CBD extract.[16] It involves dissolving the extract in ethanol and then freezing the solution to precipitate the waxes, which are then filtered out.[16] While not always mandatory, winterization is highly recommended after ethanol extraction to improve the purity and stability of the final CBD oil.[16] |
| (Solventless) What is the difference between rosin and live rosin? | Rosin is typically made from dried and cured cannabis flower, kief, or hash. Live rosin is made from fresh-frozen cannabis, which helps to preserve a higher concentration of volatile terpenes, resulting in a more flavorful and aromatic product. |
Section 3: Data Presentation
Table 1: Comparison of CBD Extraction Methods
| Extraction Method | Typical CBD Purity | Typical Yield | Pros | Cons |
| Supercritical CO2 | High (can exceed 90%) | Moderate to High | High purity, tunable for specific compounds, safe (non-toxic solvent), solvent is easily removed. | High initial equipment cost, requires technical expertise, longer extraction times.[13][17] |
| Ethanol | Moderate to High | High | Scalable, efficient, relatively low equipment cost.[14] | Can co-extract chlorophyll and waxes requiring post-processing, potential for residual solvent if not properly purged.[18] |
| Hydrocarbon (Butane/Propane) | High | High | High efficiency, preserves terpenes well. | Solvents are flammable and explosive, risk of residual solvents in the final product. |
| Solventless (Rosin Press) | Moderate to High | Low to Moderate (15-25% from flower)[10] | No solvents, preserves the full spectrum of cannabinoids and terpenes, rapid extraction.[8] | Lower yield compared to solvent-based methods, labor-intensive, difficult to scale.[11] |
| Solventless (Ice Water Hash) | High | Variable | No solvents, produces a very pure and potent product, preserves terpenes.[11] | Labor-intensive, requires specific environmental conditions for drying, scalability can be challenging.[19] |
Section 4: Experimental Protocols
Protocol: Supercritical CO2 Extraction of CBD
-
Preparation of Hemp Biomass:
-
Dry the industrial hemp to a moisture content of 5-10%.
-
Grind the dried hemp to a consistent particle size (e.g., 400-600 microns).
-
-
Loading the Extractor:
-
Load the ground hemp material evenly into the extraction vessel to prevent channeling.[1]
-
-
Setting Extraction Parameters:
-
Pressurize the system with CO2.
-
Set the extraction vessel temperature (e.g., 60°C) and pressure (e.g., 48.3 MPa).
-
Set the separator temperatures and pressures to facilitate the precipitation of the extract.
-
-
Extraction Process:
-
Introduce supercritical CO2 into the extraction vessel.[15]
-
The supercritical CO2 will dissolve the cannabinoids and other target compounds from the hemp.
-
The CO2-extract mixture flows to the separator.
-
-
Collection of Extract:
-
Post-Extraction:
-
The crude oil may then undergo further purification steps such as winterization and distillation.
-
Protocol: Cold Ethanol Extraction of CBD
-
Preparation of Hemp Biomass:
-
Decarboxylate the ground hemp material by heating it in an oven (e.g., 110°C for 40-60 minutes) to convert CBDA to CBD.
-
Chill the decarboxylated hemp and food-grade ethanol to a low temperature (e.g., -40°C).
-
-
Extraction:
-
Combine the chilled hemp and ethanol in an appropriate vessel.
-
Agitate the mixture gently for a specified period (e.g., 30-60 minutes).
-
-
Filtration:
-
Filter the mixture to separate the ethanol extract (miscella) from the solid plant material.
-
-
Solvent Recovery:
-
Use a rotary evaporator under vacuum to remove the ethanol from the extract. The recovered ethanol can be reused.
-
-
Winterization (Optional but Recommended):
-
Dissolve the crude extract in a minimal amount of warm ethanol.
-
Freeze the solution for 24-48 hours to allow waxes and lipids to precipitate.
-
Filter the cold solution to remove the precipitated waxes.
-
-
Final Solvent Removal:
-
Remove the remaining ethanol from the winterized extract using a rotary evaporator.
-
Further purge any residual solvent in a vacuum oven.
-
Protocol: Rosin Press Extraction of CBD
-
Material Preparation:
-
Ensure the cannabis flower has a relative humidity of 55-62%.
-
Break the flower into smaller, uniform pieces.
-
Pack the flower into a rosin filter bag (e.g., 90-120 micron).[18]
-
-
Press Setup:
-
Preheat the rosin press plates to the desired temperature (e.g., 190-220°F or 88-104°C for flower).[9]
-
-
Pressing:
-
Collection:
-
Release the pressure and carefully remove the parchment paper.
-
Use a collection tool to scrape the rosin from the parchment paper.
-
-
Curing (Optional):
-
The collected rosin can be cured to achieve different consistencies and flavor profiles.
-
Protocol: Ice Water Hash Extraction
-
Preparation:
-
Freeze the cannabis flower for at least 24 hours.[20]
-
Set up a series of filter bags (bubble bags) with decreasing micron sizes in a bucket. Common sizes include 220, 160, 120, 90, 73, 45, and 25 microns.
-
-
Washing:
-
Filtration:
-
Allow the mixture to settle.
-
Carefully lift the filter bags one by one, allowing the water to drain through.[21]
-
The different grades of hash will be collected in the various micron bags.
-
-
Collection:
-
Scrape the collected hash from each bag onto a pressing screen.
-
-
Drying:
-
Gently press the hash to remove excess water.
-
Break the hash into a fine powder and allow it to dry in a cool, dark, and well-ventilated area. A freeze dryer is recommended for optimal preservation of terpenes.[20]
-
Protocol: Quantification of CBD by HPLC
-
Standard Preparation:
-
Prepare a stock solution of a certified CBD reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a sample of the CBD extract.
-
Dissolve the sample in a known volume of solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column (e.g., C18).
-
Establish the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of formic acid).[22]
-
Set the flow rate and column temperature.
-
Set the UV detector to the appropriate wavelength for CBD (typically around 220-230 nm).
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the CBD peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of CBD in the sample by comparing its peak area to the calibration curve.
-
Section 5: Visualizations
Caption: General workflow for CBD extraction from industrial hemp.
Caption: Detailed workflow for Supercritical CO2 extraction.
Caption: Troubleshooting logic for chlorophyll contamination in ethanol extracts.
References
- 1. CO2 Extractor Troubleshooting Tips and CO2 Supercritical Extraction Machine [co2supercriticalextractionmachine.com]
- 2. CO2 Extractor Maintenance Guide - CO2 Supercritical Extraction Machine [co2supercriticalextractionmachine.com]
- 3. Dry ice forming when extracting from supercritical CO2 - Extraction - Future4200 [future4200.com]
- 4. mediabros.store [mediabros.store]
- 5. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greenthumbdepot.com [greenthumbdepot.com]
- 7. nectarrosinpress.com [nectarrosinpress.com]
- 8. nectarrosinpress.com [nectarrosinpress.com]
- 9. dailyhighclub.com [dailyhighclub.com]
- 10. thepressclub.co [thepressclub.co]
- 11. rootsciences.com [rootsciences.com]
- 12. hyperwolf.com [hyperwolf.com]
- 13. quietmonkcbd.com [quietmonkcbd.com]
- 14. urhemped.com [urhemped.com]
- 15. The process of supercritical CO2 extraction for CBD [essentiapura.com]
- 16. rootsciences.com [rootsciences.com]
- 17. coleparmer.com [coleparmer.com]
- 18. Efficient Flower Rosin Extraction Process SOP - Solventless - Future4200 [future4200.com]
- 19. Recent Developments in Supercritical CO₂ Winterization - Cannabis Industry Journal [cannabisindustryjournal.com]
- 20. lowtemp-plates.com [lowtemp-plates.com]
- 21. Ice Water Hash & Bubble Hash: What Is It & How To Make It | LivWell [livwell.com]
- 22. preprints.org [preprints.org]
Technical Support Center: O,O-Dimethyl-cannabigerol (O,O-DiMe-CBG) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of O,O-Dimethyl-cannabigerol (O,O-DiMe-CBG). The information is tailored for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this synthetic cannabinoid derivative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of O,O-DiMe-CBG using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing (GC-MS & LC-MS/MS) | 1. Active sites on the column or in the inlet liner.2. Inappropriate column temperature (GC) or mobile phase composition (LC).3. Sample overload.4. Co-elution with matrix components. | 1. Use a deactivated inlet liner and a high-quality, inert column.2. Optimize the temperature gradient (GC) or the mobile phase gradient and pH (LC).3. Dilute the sample.4. Improve sample cleanup procedures or use a more selective column. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer.2. Inefficient extraction from the sample matrix.3. Degradation of the analyte during sample preparation or analysis.4. Low concentration in the sample. | 1. Optimize MS parameters (e.g., ionization source temperature, collision energy). For O,O-DiMe-CBG, which lacks acidic protons, Atmospheric Pressure Chemical Ionization (APCI) might be more efficient than Electrospray Ionization (ESI) in LC-MS.2. Evaluate and optimize the extraction solvent and technique. A non-polar solvent should be effective for O,O-DiMe-CBG.3. O,O-DiMe-CBG is expected to be more thermally stable than acidic cannabinoids, but thermal degradation in a hot GC inlet is still possible. Consider using a lower injection temperature.4. Concentrate the sample extract or use a more sensitive instrument/method (e.g., MS/MS). |
| Inconsistent Retention Times | 1. Fluctuation in column temperature or mobile phase flow rate.2. Column degradation or contamination.3. Changes in sample matrix affecting chromatography. | 1. Ensure stable instrument conditions. Check for leaks in the LC system.2. Flush the column with a strong solvent or replace it if necessary.3. Use an internal standard to correct for retention time shifts. Ensure consistent sample preparation. |
| Presence of Unexpected Peaks or Impurities | 1. Contamination from solvents, glassware, or the instrument.2. Incomplete synthesis reaction leading to residual starting materials (e.g., CBG, methylation reagents).3. Degradation of O,O-DiMe-CBG.4. Isomeric byproducts from the synthesis. | 1. Run a blank analysis to identify sources of contamination.2. Review the synthesis and purification process. Use a high-purity reference standard for comparison.3. Investigate the stability of O,O-DiMe-CBG under your analytical conditions. Protect from light and extreme temperatures.4. Use high-resolution mass spectrometry to identify the molecular formula of the impurities and consider chromatographic method optimization to separate isomers. |
| Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS | 1. Co-eluting matrix components affecting the ionization of O,O-DiMe-CBG. | 1. Improve sample cleanup (e.g., using Solid Phase Extraction - SPE).2. Use a matrix-matched calibration curve.3. Employ an isotopically labeled internal standard for O,O-DiMe-CBG if available. |
Frequently Asked Questions (FAQs)
Q1: What is the key difference in analyzing O,O-DiMe-CBG compared to natural cannabinoids like CBG or CBGA?
A1: The primary difference lies in the chemical properties conferred by the methylation of the two hydroxyl groups. O,O-DiMe-CBG is more non-polar and lacks the acidic protons of CBGA or the phenolic hydroxyls of CBG. This has several analytical implications:
-
GC Analysis: O,O-DiMe-CBG is more volatile and thermally stable than its acidic precursor (CBGA), making it well-suited for GC-MS analysis without derivatization. Unlike CBGA, there is no risk of on-instrument decarboxylation.
-
LC Analysis: Its increased non-polarity will result in longer retention times on reversed-phase columns compared to CBG. The mobile phase may need to be adjusted to a higher organic solvent ratio for efficient elution.
-
Mass Spectrometry: The fragmentation pattern in MS will differ significantly from CBG. The molecular ion will be at a higher m/z, and fragmentation pathways involving the methoxy groups will be prominent.
Q2: Which ionization technique is best for O,O-DiMe-CBG in LC-MS?
A2: While Electrospray Ionization (ESI) in positive mode can be used, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity for non-polar compounds like O,O-DiMe-CBG. It is recommended to test both ionization sources to determine the optimal conditions for your specific instrument and matrix.
Q3: What are some potential impurities to look for in a synthetic O,O-DiMe-CBG sample?
A3: Potential impurities can originate from the starting materials or side reactions during synthesis. These may include:
-
Unreacted Cannabigerol (CBG).
-
Mono-methylated CBG.
-
Residual methylation reagents or their byproducts.
-
Isomers of O,O-DiMe-CBG formed during the synthesis.
-
Degradation products if the compound is not handled or stored properly.
Q4: How should I prepare a cannabis matrix (e.g., flower, oil) for O,O-DiMe-CBG analysis?
A4: A generic sample preparation workflow for a cannabis matrix would be:
-
Homogenization: Ensure the sample is uniform.
-
Extraction: Use a non-polar organic solvent such as hexane, heptane, or a mixture like methanol:ethyl acetate (9:1, v/v)[1]. Given the non-polar nature of O,O-DiMe-CBG, a less polar solvent system should be efficient.
-
Sonication/Vortexing: To ensure complete extraction.
-
Centrifugation: To pellet solid matrix components.
-
Filtration: Pass the supernatant through a 0.22 µm syringe filter before injection. For complex matrices, a Solid Phase Extraction (SPE) cleanup step may be necessary to remove interferences.
Q5: What are the recommended storage conditions for O,O-DiMe-CBG standards and samples?
Experimental Protocols
GC-MS Method for O,O-DiMe-CBG Analysis
This protocol is adapted from general cannabinoid analysis methods and optimized for the properties of O,O-DiMe-CBG.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A low-bleed, non-polar capillary column such as a 5%-phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) is suitable.
-
Injector:
-
Temperature: 250-280°C
-
Mode: Splitless or split, depending on concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 10-15°C/minute to 300°C.
-
Final Hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
LC-MS/MS Method for O,O-DiMe-CBG Analysis
This protocol is based on established methods for other neutral cannabinoids.
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended[1].
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile or Methanol
-
-
Gradient Program:
-
Start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the non-polar O,O-DiMe-CBG. A typical gradient might be: 0-1 min (70% B), 1-8 min (70-95% B), 8-10 min (95% B), followed by re-equilibration.
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer:
-
Ionization Mode: ESI or APCI, positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Precursor and product ions would need to be determined by infusing a pure standard of O,O-DiMe-CBG.
-
Quantitative Data Summary
The following tables provide an example of the validation parameters that should be established for a quantitative method for O,O-DiMe-CBG analysis, based on typical values for other cannabinoids.
Table 1: Example LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value for a Cannabinoid |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Precision (%RSD) | ≤ 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Matrix Effect | Within acceptable range (e.g., 80-120%) | 92% |
Table 2: Example MRM Transitions for Related Cannabinoids (for reference)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| CBG | 317.2 | 193.1 | 123.1 |
| CBD | 315.2 | 193.1 | 135.1 |
| THC | 315.2 | 193.1 | 135.1 |
| Note: MRM transitions for O,O-DiMe-CBG (expected molecular formula C₂₃H₃₆O₂) would need to be empirically determined. |
Visualizations
Caption: Workflow for O,O-DiMe-CBG Analysis.
Caption: Troubleshooting Logic for Poor Peak Shape.
References
Technical Support Center: O,O-Dimethyl-cannabigerol (O,O-diMe-CBG) Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing O,O-Dimethyl-cannabigerol (O,O-diMe-CBG) to minimize degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store O,O-diMe-CBG at -20°C.[1][2] This temperature significantly slows down potential degradation processes. For short-term storage, such as a few days, refrigeration at 2-8°C is acceptable, but not recommended for extended periods.[3] Storing at room temperature (around 20-25°C or 68-77°F) is not advised for long-term storage due to an increased rate of degradation.[3]
Q2: How does light affect the stability of O,O-diMe-CBG?
While specific photostability data for O,O-diMe-CBG is limited, cannabinoids, in general, are susceptible to degradation upon exposure to light, especially UV light.[3][4][5] Light can provide the energy for chemical reactions that alter the molecule's structure. Therefore, it is crucial to store O,O-diMe-CBG in a light-protected environment.
Q3: What type of container should I use to store O,O-diMe-CBG?
To protect the compound from light and atmospheric oxygen, it is best to store O,O-diMe-CBG in an amber glass vial with a tight-fitting cap.[3][6] For solutions, ensure the container is filled as much as possible to minimize the headspace, which contains oxygen.[3]
Q4: I have O,O-diMe-CBG in a solution. What is the best solvent for long-term storage?
A supplier of O,O-diMe-CBG provides it in an acetonitrile solution.[1] While ethanol has been used for other cannabinoids, some studies suggest it may not be ideal for long-term stability.[4] When choosing a solvent, ensure it is of high purity and inert to the compound. It is good practice to use a solvent in which the compound is highly soluble to avoid precipitation at low temperatures.
Q5: How can I monitor the degradation of my O,O-diMe-CBG sample?
High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is a common and effective method for monitoring the purity and degradation of cannabinoids.[7][8] This technique allows for the separation and quantification of the parent compound and any potential degradation products. Gas chromatography (GC) can also be used, but may require derivatization for some cannabinoids.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected results in bioassays. | Degradation of O,O-diMe-CBG leading to lower potency or the presence of interfering byproducts. | 1. Verify the storage conditions of your sample (temperature, light exposure). 2. Analyze the purity of your O,O-diMe-CBG sample using a suitable analytical method like HPLC-UV/MS. 3. If degradation is confirmed, obtain a fresh, properly stored sample for your experiments. |
| Change in the physical appearance of the sample (e.g., color change). | This could be an indication of chemical degradation, possibly due to oxidation or light exposure. | 1. Immediately assess the purity of the sample using an analytical technique. 2. Review your storage protocol and ensure the sample is protected from light and oxygen. 3. If degradation is significant, the sample should be discarded. |
| Precipitation of the compound in a solution upon cold storage. | The solvent may not be suitable for low-temperature storage, or the concentration of the compound is too high. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. If it redissolves, consider preparing smaller aliquots for single use to avoid repeated freeze-thaw cycles. 3. If the issue persists, consider using a different solvent in which the compound has higher solubility at the storage temperature. |
Experimental Protocols
Protocol 1: Stability Assessment of O,O-diMe-CBG using HPLC-UV
This protocol outlines a general procedure to assess the stability of O,O-diMe-CBG under different storage conditions.
-
Sample Preparation: Prepare solutions of O,O-diMe-CBG in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Storage Conditions: Aliquot the solutions into amber glass vials and store them under different conditions (e.g., -20°C, 4°C, room temperature with and without light exposure).
-
Time Points: Analyze the samples at regular intervals (e.g., day 0, 1 week, 1 month, 3 months, etc.).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for cannabinoid analysis.[7]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of O,O-diMe-CBG.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Quantify the peak area of O,O-diMe-CBG at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data Presentation
Table 1: Hypothetical Degradation of Cannabinoids under Various Storage Conditions Over 1 Year.
This table presents generalized data for cannabinoids and should be used as a guideline. Specific stability testing for O,O-diMe-CBG is recommended.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Estimated Degradation (%) |
| Optimal | -20°C | Dark | Inert Gas (e.g., Argon) | < 2% |
| Good | 4°C | Dark | Air | 5 - 15% |
| Sub-optimal | Room Temperature (~22°C) | Dark | Air | 15 - 30% |
| Poor | Room Temperature (~22°C) | Ambient Light | Air | > 30% |
Visualizations
Caption: Recommended workflow for receiving, preparing, and storing O,O-diMe-CBG.
Caption: Major environmental factors that can lead to the degradation of cannabinoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. How should Cannabigerol be stored? - Blog [keyingchemical.com]
- 4. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broughton-group.com [broughton-group.com]
- 6. anresco.com [anresco.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Preparative HPLC for Cannabinoid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their preparative High-Performance Liquid Chromatography (HPLC) methods for cannabinoid purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing poor resolution between my target cannabinoid (e.g., CBD) and other closely eluting cannabinoids (e.g., THC isomers). What should I do?
A1: Poor resolution is a common issue and can be addressed by optimizing several parameters:
-
Stationary Phase Selection: The choice of stationary phase is critical. C18 columns are widely used and have shown good performance for cannabinoid separation due to the hydrophobic interactions between the non-polar cannabinoids and the stationary phase.[1][2][3] For particularly challenging separations, such as THC isomers, alternative selectivities like aromatic or poly-aromatic stationary phases may provide better resolution.[2]
-
Mobile Phase Composition: Fine-tuning the mobile phase can significantly impact selectivity.
-
Solvent Ratio: Adjusting the ratio of your organic solvent (e.g., ethanol or methanol) to water can alter the retention times and improve separation.[1] An isocratic mobile phase of 70% ethanol has been shown to achieve baseline separation between ∆9-THC and ∆8-THC.[1]
-
Solvent Type: While ethanol and methanol are common, ternary mobile phase systems (e.g., water, methanol, acetonitrile) can offer unique selectivity and improve the resolution of isomers.[4]
-
Additives: The addition of modifiers like ammonium formate to the mobile phase can shift the retention of carboxylated cannabinoids relative to neutral ones, aiding in their separation.[4]
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but this will also increase the run time. It's a trade-off that needs to be optimized for your specific separation.[1]
-
Temperature: Operating the column at a controlled, elevated temperature can decrease mobile phase viscosity and improve peak efficiency, potentially leading to better resolution.
Q2: My peaks are broad and tailing. How can I improve peak shape?
A2: Peak broadening and tailing can be caused by several factors:
-
Column Overload: Injecting too much sample volume or mass onto the column is a primary cause of peak distortion.[5][6] Conduct a loading study on an analytical scale first to determine the maximum sample load before scaling up to your preparative column.[5][6]
-
Poor Sample Solubility: Cannabinoids are highly lipophilic and have limited solubility in aqueous mobile phases.[3] Ensure your sample is fully dissolved in the injection solvent. The sample solvent should be as weak as or weaker than the mobile phase to prevent peak distortion.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Implement a robust column washing procedure after each run and consider using a guard column to protect your preparative column.[2]
-
Extra-column Volume: On preparative systems, ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize extra-column band broadening.
Q3: I'm having trouble scaling up my analytical method to a preparative scale. The separation I achieved on my analytical column is lost.
A3: A systematic approach is crucial for successful scale-up. Here are key considerations:
-
Maintain Linear Velocity: To preserve the resolution, the linear velocity of the mobile phase should be kept constant when moving to a larger diameter column. The flow rate on the preparative column should be scaled proportionally to the cross-sectional area of the column.
-
Scale Injection Volume: The injection volume should also be scaled proportionally to the column volume.
-
Gradient Method Transfer: When transferring a gradient method, the gradient profile must be adjusted to account for the differences in dwell volume between the analytical and preparative systems.
-
Particle Size: Ideally, use a column with the same particle size for both analytical method development and preparative purification to ensure a more direct transfer of the separation.[5][6]
Q4: My target cannabinoid appears to be degrading during the purification process. What could be the cause and how can I prevent it?
A4: Cannabinoids can be sensitive to heat, light, and pH.[7][8]
-
pH: Acidic conditions can lead to the degradation of cannabinoids like CBD and the conversion of Δ9-THC to other isomers or degradation products.[8] If using mobile phase additives, carefully control the pH.
-
Temperature: Avoid excessive heat during sample preparation and purification.
-
Oxidation: Some cannabinoids can be susceptible to oxidation.[9] Using fresh, high-purity solvents and minimizing sample exposure to air can help.
-
Light Exposure: Protect your samples and collected fractions from light, as UV exposure can cause degradation of acidic cannabinoids.[7]
Q5: What is a good starting point for sample preparation of a cannabis extract before preparative HPLC?
A5: Proper sample preparation is essential for good results and to protect your instrument and column.[10]
-
Dilution: The crude extract should be diluted in a solvent that is compatible with the mobile phase.[1] For reversed-phase chromatography, ethanol or methanol are common choices.[1][11]
-
Filtration: It is critical to filter the sample through a 0.20 µm to 0.45 µm filter to remove particulate matter that can clog the column and system.[5][11][12] PTFE filters are often used for organic-based samples.[5][11]
-
Solubility Check: After dilution and filtration, visually inspect the sample to ensure there is no precipitation. Cannabinoids have limited solubility in highly aqueous solutions.[1][3]
Data Presentation
Table 1: Typical Preparative HPLC Parameters for Cannabinoid Purification
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | C18 | Most common due to hydrophobic nature of cannabinoids.[1][2][3] |
| Particle Size | 5 - 15 µm | Smaller particles offer higher efficiency but at the cost of higher backpressure.[3] |
| Column Dimensions | 20 - 50 mm ID x 150 - 250 mm L | Larger dimensions for higher loading capacity. |
| Mobile Phase | Ethanol/Water or Methanol/Water | Common solvent systems for reversed-phase purification.[1][11] |
| Gradient Type | Isocratic or Step Gradient | Isocratic methods can be simpler and more robust for known separations.[1] Step gradients can help to reduce run time and solvent consumption.[11] |
| Flow Rate | 20 - 100 mL/min | Scaled from the analytical method to maintain linear velocity.[1] |
| Detection Wavelength | 228 nm | A common wavelength for detecting a broad range of cannabinoids.[5] |
Experimental Protocols
Protocol 1: Method Development and Scale-Up for CBD Purification
This protocol outlines a general approach for developing a preparative HPLC method for the purification of Cannabidiol (CBD) from a crude extract.[5][6]
-
Analytical Method Development:
-
System: Analytical HPLC with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol or Ethanol
-
Initial Gradient: Run a broad scouting gradient (e.g., 70% to 95% B over 20 minutes) to determine the approximate elution time of CBD and other major cannabinoids.
-
Optimization: Based on the scouting run, develop a focused gradient or an isocratic method around the elution time of CBD to maximize resolution from impurities.
-
Loading Study: Inject increasing volumes of the prepared sample to determine the maximum load before significant peak distortion or loss of resolution occurs.[5][6]
-
-
Scale-Up to Preparative HPLC:
-
System: Preparative HPLC with a UV detector and fraction collector.
-
Column: C18, 20 x 250 mm, 10 µm particle size.
-
Flow Rate Calculation: Scale the analytical flow rate based on the change in column diameter.
-
Injection Volume Scaling: Scale the injection volume based on the change in column volume.
-
Gradient Adjustment: Adjust the gradient time segments to account for the system dwell volume of the preparative system.
-
Purification Run: Perform the purification run with the scaled-up parameters.
-
Fraction Collection: Collect fractions corresponding to the CBD peak.
-
Purity Analysis: Analyze the collected fractions using the initial analytical method to confirm purity.
-
Visualizations
Caption: Workflow for preparative HPLC purification of cannabinoids.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. HPLC Column Selection for Cannabis Chromatographers - Cannabis Industry Journal [cannabisindustryjournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. CBD Purification via HPLC: Method Development & Scale-Up [knauer.net]
- 6. lcms.cz [lcms.cz]
- 7. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Sample Prep in Four Steps [sartorius.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. pickeringlabs.com [pickeringlabs.com]
Technical Support Center: O,O-Dimethyl-cannabigerol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O,O-Dimethyl-cannabigerol (O,O-DiMe-CBG). Our aim is to help enhance the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound from Cannabigerol (CBG)?
A1: The most prevalent and efficient method for the synthesis of O,O-DiMe-CBG from CBG is a Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups on the resorcinol core of CBG with a suitable base, followed by nucleophilic attack on a methylating agent.
Q2: Which methylating agent is recommended for optimal yield?
A2: While methyl iodide can be used, studies have shown it to be inefficient for the dimethylation of CBG and its derivatives, often resulting in low yields and requiring extensive purification.[1] A more potent and effective methylating agent is dimethyl sulfate (DMS), which has been shown to produce high yields of the desired O,O-dimethylated product.[1]
Q3: What are the critical parameters to control during the methylation reaction?
A3: Key parameters to control for a successful synthesis include:
-
Choice of Base: A non-nucleophilic base such as potassium carbonate is crucial to prevent side reactions.
-
Solvent: Anhydrous acetone is a commonly used solvent that facilitates the reaction and is relatively easy to remove post-synthesis.
-
Temperature: The reaction is typically performed at reflux to ensure it proceeds to completion.
-
Stoichiometry: Using an appropriate excess of the methylating agent and base is necessary to drive the reaction towards complete dimethylation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as hexane:ethyl acetate, can be used to separate the starting material (CBG), the mono-methylated intermediate, and the final O,O-DiMe-CBG product. The disappearance of the CBG spot and the appearance of a new, less polar spot corresponding to the product indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of O,O-DiMe-CBG | 1. Incomplete reaction. 2. Inefficient methylating agent. 3. Insufficient amount of base. 4. Presence of water in the reaction. | 1. Increase reaction time and ensure the reaction is maintained at reflux. Monitor by TLC until the starting material is consumed. 2. Switch from methyl iodide to the more reactive dimethyl sulfate.[1] 3. Use at least 2 equivalents of base per equivalent of CBG to ensure complete deprotonation of both hydroxyl groups. A slight excess (e.g., 4 equivalents) is recommended.[1] 4. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Presence of Mono-methylated CBG in the Final Product | 1. Insufficient methylating agent or base. 2. Short reaction time. | 1. Increase the equivalents of dimethyl sulfate (e.g., 3.5 equivalents) and potassium carbonate (e.g., 4 equivalents) relative to CBG.[1] 2. Extend the reaction time and monitor by TLC for the disappearance of the mono-methylated intermediate spot. |
| Formation of Unidentified Side Products | 1. Reaction temperature too high. 2. Use of a nucleophilic base. 3. Degradation of starting material or product. | 1. While reflux is necessary, avoid excessively high temperatures that could lead to decomposition. Ensure a gentle reflux. 2. Use a non-nucleophilic base like potassium carbonate or cesium carbonate. Avoid strong nucleophilic bases like sodium hydroxide. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to oxidation. |
| Difficulty in Purifying the Final Product | 1. Incomplete separation of O,O-DiMe-CBG from mono-methylated CBG and unreacted CBG. 2. Presence of polar impurities from the work-up. | 1. Utilize column chromatography with a suitable solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to carefully separate the products based on polarity. O,O-DiMe-CBG will be the least polar. 2. Ensure thorough washing of the organic layer with water and brine during the work-up to remove any residual base and salts. |
Experimental Protocol: O-Methylation of a CBG Derivative
The following protocol is adapted from a reported synthesis of a dimethylated C-methylated CBG derivative and is expected to be highly applicable for the synthesis of O,O-DiMe-CBG.[1]
Materials:
-
Cannabigerol (CBG)
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cannabigerol (1 equivalent) in anhydrous acetone.
-
Addition of Reagents: Add anhydrous potassium carbonate (4 equivalents) to the solution. Stir the suspension for 15 minutes at room temperature.
-
Methylation: Add dimethyl sulfate (3.5 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O,O-DiMe-CBG.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure O,O-DiMe-CBG as a clear oil.
Quantitative Data Summary
| Methylating Agent | Base | Solvent | Yield of Dimethylated Product | Reference |
| Dimethyl sulfate | Potassium carbonate | Acetone | 88% | [1] |
| Iodomethane | Potassium carbonate | DMF | 28% (inefficient) | [1] |
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, the following workflow diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
The following diagram illustrates the logical relationship in troubleshooting low yield issues.
Caption: Troubleshooting logic for low yield in O,O-DiMe-CBG synthesis.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Cannabigerol (CBG) and its Synthetic Derivative O,O-Dimethyl-cannabigerol
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
This guide provides a comparative analysis of the bioactivity of Cannabigerol (CBG), a non-psychoactive phytocannabinoid, and its synthetic derivative, O,O-Dimethyl-cannabigerol. While extensive research has elucidated the pharmacological profile of CBG, publicly available experimental data on this compound is notably scarce. This document summarizes the well-documented bioactivity of CBG to serve as a benchmark for evaluating the therapeutic potential of its synthetic derivatives.
Quantitative Bioactivity Data: Cannabigerol (CBG)
The following table summarizes the known quantitative data on CBG's interaction with various pharmacological targets. These values have been compiled from multiple preclinical studies and highlight the compound's diverse biological activity.
| Target Receptor/Enzyme/Channel | Bioactivity Metric | Value (nM) | Notes |
| Cannabinoid Receptors | |||
| Cannabinoid Receptor 1 (CB₁R) | Kᵢ | 381,000 | Weak partial agonist/antagonist.[1][2] |
| Cannabinoid Receptor 2 (CB₂R) | Kᵢ | 2,600,000 | Weak partial agonist.[1][2] |
| TRP Channels | |||
| TRPA1 (Ankyrin) | EC₅₀ | 700 | Agonist/desensitizer.[1][2][3] |
| TRPV1 (Vanilloid) | EC₅₀ | 1,300 | Agonist.[1][2][3] |
| TRPV2 (Vanilloid) | EC₅₀ | 1,700 | Agonist.[1][2][3] |
| TRPV3 (Vanilloid) | EC₅₀ | 1,000 | Weak agonist.[3] |
| TRPV4 (Vanilloid) | EC₅₀ | 5,100 | Weak agonist.[3] |
| TRPM8 (Melastatin) | IC₅₀ | 160 | Potent antagonist.[1][2][3] |
| Other Receptors & Enzymes | |||
| α₂-Adrenoceptor | EC₅₀ | 0.2 - 72.8 | Strong agonist.[1][3] |
| 5-HT₁A Receptor | Kᵢ | 51,900 | Moderate antagonist.[1][3] |
| PPARγ | Kᵢ | 11,700,000 | Agonist; enhances transcriptional activity at 10-25 µM.[1][2] |
| Anandamide (AEA) Cellular Uptake | Kᵢ | 11,300,000 | Inhibitor.[1][2] |
| COX-1 & COX-2 | Inhibition | >30% at 25 µM | Weak inhibition of prostaglandin production (<10%).[1] |
Note: Data for this compound is not available in the cited literature.
Signaling Pathway: CBG Activation of PPARγ
Cannabigerol has been identified as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[1][2][4] Activation of PPARγ by ligands like CBG can lead to anti-inflammatory and neuroprotective effects.[5]
Caption: CBG-mediated activation of the PPARγ signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to determine the bioactivity of CBG.
1. PPARγ Transcriptional Activity Assay
This experiment is designed to measure the ability of a compound to activate the PPARγ receptor and initiate the transcription of a reporter gene.
-
Cell Line: HEK293T cells are commonly used.
-
Transfection: Cells are transiently co-transfected with a plasmid encoding the human PPARγ receptor and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene. A plasmid expressing β-galactosidase is often co-transfected for normalization.
-
Compound Treatment: Following transfection (typically 24 hours), cells are treated with varying concentrations of CBG (e.g., 1 to 25 µM) or a vehicle control. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.[6]
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings for transfection efficiency and cell viability.
-
Data Analysis: The fold activation of PPARγ transcriptional activity is calculated by comparing the normalized luciferase activity in CBG-treated cells to that in vehicle-treated cells.[1]
2. Radioligand Binding Assay for Cannabinoid Receptors (CB₁R and CB₂R)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes are prepared from cells engineered to express high levels of either human CB₁R or CB₂R (e.g., CHO cells or HEK293 cells).[2]
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]-CP-55,940, is used.
-
Assay Conditions: The assay is performed in a binding buffer. A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (CBG).
-
Incubation: The mixture is incubated (e.g., for 90 minutes at 30°C) to allow binding to reach equilibrium.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of CBG that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[2]
3. Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This in vitro model simulates ischemic conditions to assess the neuroprotective potential of compounds.
-
Tissue Preparation: Organotypic hippocampal slice cultures are prepared from rat pups.
-
Oxygen-Glucose Deprivation (OGD): To simulate ischemia, slices are incubated in a glucose-free medium and placed in an anaerobic chamber (e.g., with 95% N₂ and 5% CO₂) for a defined period (e.g., 30 minutes).
-
Compound Application: CBG (e.g., 0.1–50 µM) is added to the medium during the OGD period and the subsequent recovery period.[7]
-
Recovery: After OGD, the slices are returned to a normal oxygenated and glucose-containing medium for a recovery period (e.g., 24 hours).[7]
-
Assessment of Neuronal Damage: Cell injury is quantified by measuring the uptake of a fluorescent dye, such as propidium iodide (PI), which only enters cells with damaged membranes. The fluorescence intensity in specific regions (e.g., the CA1 pyramidal layer) is measured using fluorescence microscopy.
-
Data Analysis: The neuroprotective effect is determined by comparing the PI fluorescence in CBG-treated slices to that in vehicle-treated slices subjected to OGD.[7]
Conclusion
Cannabigerol (CBG) demonstrates a complex and multifaceted pharmacological profile, interacting with a range of targets including cannabinoid receptors, TRP channels, and the PPARγ nuclear receptor. Its activity as a potent TRPM8 antagonist and a strong α₂-adrenoceptor agonist is particularly noteworthy. The data presented here establish a solid foundation for the biological activities of CBG.
In contrast, the bioactivity of this compound remains uncharacterized in the scientific literature. The methylation of the two hydroxyl groups on the resorcinol ring would fundamentally alter the molecule's chemical properties, including its hydrogen bonding capacity and overall polarity. These changes would be expected to significantly impact its binding affinity and efficacy at various biological targets. Future research, utilizing protocols similar to those described above, is essential to elucidate the pharmacological profile of this compound and determine whether this synthetic modification offers any therapeutic advantages over its natural precursor.
References
- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabigerol - Wikipedia [en.wikipedia.org]
- 4. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of An Oral Treatment with the PPAR-γ-Acting Cannabinoid VCE-003.2 Against the Inflammation-Driven Neuronal Deterioration in Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiol, Mitochondria, and PPAR-γ in Heart Failure: Walking on the Bright Side of the Moon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of O,O-Dimethyl-cannabigerol and Other Cannabinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of O,O-Dimethyl-cannabigerol (O,O-DM-CBG) and other key cannabinoids. Due to a scarcity of published experimental data on O,O-DM-CBG, this guide focuses on the well-characterized cannabinoid, Cannabigerol (CBG), and its derivatives as a reference for potential properties of O,O-DM-CBG. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction to Cannabigerol (CBG) and its Derivatives
Comparative Quantitative Data
The following table summarizes the receptor binding affinities (Ki) and functional activities (EC50) of CBG and other well-known cannabinoids at the primary cannabinoid receptors, CB1 and CB2. This data is crucial for understanding their potential pharmacological effects.
| Cannabinoid | Receptor | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] | Reference |
| Cannabigerol (CBG) | CB1 | 381 - 4400 | - | [6] |
| CB2 | 153 - 2600 | - | [6] | |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | CB1 | 5.1 - 80.4 | Partial Agonist | [2] |
| CB2 | 3.1 - 40.5 | Partial Agonist | [2] | |
| Cannabidiol (CBD) | CB1 | >10,000 | Negative Allosteric Modulator | [2] |
| CB2 | >10,000 | Negative Allosteric Modulator | [2] | |
| CP55,940 (Synthetic Agonist) | CB1 | 0.3 - 1.2 | Full Agonist | [6] |
| CB2 | 0.2 - 0.7 | Full Agonist | [6] | |
| SR141716A (Rimonabant) (Synthetic Antagonist) | CB1 | 1.8 - 7.5 | Inverse Agonist | - |
| SR144528 (Synthetic Antagonist) | CB2 | 0.6 - 2.1 | Inverse Agonist | - |
Note: Data for this compound is not available in the cited literature. The table provides a comparative context with known cannabinoids.
Key Signaling Pathways
Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways associated with cannabinoid receptor activation.
Caption: Canonical G-protein dependent signaling pathway for cannabinoid receptors.
References
- 1. Cannabigerol - Wikipedia [en.wikipedia.org]
- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 29106-16-9 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of O,O-Dimethyl-cannabigerol's Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of O,O-Dimethyl-cannabigerol (VCE-003.2) with Cannabidiol (CBD) and Cannabigerol (CBG) in Modulating Inflammatory Responses.
This guide provides a comprehensive comparison of the synthetic cannabigerol derivative, this compound (VCE-003.2), against its natural precursor, Cannabigerol (CBG), and the well-studied phytocannabinoid, Cannabidiol (CBD). The focus is on their anti-inflammatory effects, mechanisms of action, and the experimental data supporting their potential as therapeutic agents.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the available quantitative data on the anti-inflammatory effects of VCE-003.2, CBD, and CBG from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various experimental models.
Table 1: In Vivo Anti-inflammatory Effects in LPS-Induced Neuroinflammation in Mice
| Compound | Dosage | Key Inflammatory Marker | Result |
| VCE-003.2 | 20 mg/kg (oral) | Microgliosis (Iba-1/Cd68) | Attenuated intense microgliosis in the substantia nigra.[1] |
| 20 mg/kg (oral) | Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) | Strongly reduced elevated expression in the striatum.[1] | |
| CBD | Various | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Consistently reduced levels in various animal models.[2] |
| CBG | Various | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Consistently reduced levels in various animal models.[2] |
Table 2: In Vitro Anti-inflammatory Effects in LPS-Stimulated BV2 Microglial Cells
| Compound | Key Inflammatory Marker | Result |
| VCE-003.2 | Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) | Attenuated synthesis and release. |
| CBD | Pro-inflammatory Cytokines (IL-1β, IL-6, IFN-β) | Decreased production and release.[3] |
| NF-κB Pathway | Reduced activity.[3] | |
| CBG | Nitric Oxide (NO) Production | Reduced production.[3] |
| iNOS Expression | Reduced expression.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the anti-inflammatory effects of these cannabinoids are provided below.
LPS-Induced Neuroinflammation in Mice
This in vivo model is widely used to study inflammation-driven neuronal damage.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Inflammation: A unilateral intrastriatal injection of lipopolysaccharide (LPS) from Escherichia coli (e.g., 5 µg in 2 µL of saline) is administered.
-
Treatment: VCE-003.2, CBD, or CBG is administered (e.g., orally or intraperitoneally) at specified doses and time points relative to the LPS injection.
-
Assessment of Neuroinflammation:
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba-1, CD68) and astrogliosis (e.g., GFAP). The number and morphology of stained cells are quantified.
-
qPCR: The expression of pro-inflammatory genes (e.g., Tnf-α, Il-1β, Nos2 [iNOS]) in specific brain regions (e.g., striatum, substantia nigra) is measured.
-
ELISA: Protein levels of cytokines (e.g., TNF-α, IL-1β) in brain homogenates are quantified.
-
In Vitro Anti-inflammatory Assay in BV2 Microglial Cells
This assay assesses the direct effects of compounds on inflammatory responses in a microglial cell line.
-
Cell Culture: BV2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Stimulation: Cells are pre-treated with various concentrations of VCE-003.2, CBD, or CBG for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are determined using specific ELISA kits.
-
Gene Expression Analysis (qPCR): The mRNA expression levels of pro-inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2) are quantified by real-time PCR.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of VCE-003.2, CBD, and CBG are mediated through distinct signaling pathways.
This compound (VCE-003.2)
VCE-003.2 primarily exerts its anti-inflammatory effects through the activation of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ) . Unlike other cannabinoids, it does not have significant activity at the cannabinoid receptors CB1 and CB2. Activation of PPARγ leads to the inhibition of pro-inflammatory gene expression.
Cannabidiol (CBD)
CBD exhibits a multi-target mechanism of action, interacting with various receptors and signaling pathways to produce its anti-inflammatory effects. It has a low affinity for CB1 and CB2 receptors but can modulate them. Its primary anti-inflammatory actions are thought to be mediated through other targets.
Cannabigerol (CBG)
CBG, the parent compound of many cannabinoids, also demonstrates anti-inflammatory properties through various mechanisms, including interaction with cannabinoid receptors and other targets.
Experimental Workflow
The general workflow for validating the anti-inflammatory effects of these compounds is as follows:
Conclusion
This compound (VCE-003.2) emerges as a potent anti-inflammatory agent with a distinct mechanism of action centered on PPARγ activation. This differentiates it from CBD and CBG, which have more promiscuous pharmacological profiles. The available preclinical data suggests that VCE-003.2 effectively mitigates neuroinflammation, a key pathological feature in many neurodegenerative diseases. While direct comparative efficacy studies are still needed to definitively position VCE-003.2 against CBD and CBG, its targeted mechanism and potent anti-inflammatory effects in preclinical models make it a compelling candidate for further drug development in the field of inflammatory and neurodegenerative disorders. Researchers are encouraged to consider these findings in the design of future studies to further elucidate the therapeutic potential of this novel cannabigerol derivative.
References
- 1. Development of An Oral Treatment with the PPAR-γ-Acting Cannabinoid VCE-003.2 Against the Inflammation-Driven Neuronal Deterioration in Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
Comparative Analysis of Receptor Affinities: Cannabigerol (CBG) vs. Δ⁹-Tetrahydrocannabinol (THC)
A note on the scope of this guide: This document provides a comparative analysis of the receptor affinities of Cannabigerol (CBG) and Δ⁹-Tetrahydrocannabinol (THC). Initial literature searches did not yield specific binding data for O,O-Dimethyl-cannabigerol. Therefore, this guide focuses on the parent compound, CBG, as a proxy to provide a relevant comparison with THC for researchers, scientists, and drug development professionals.
This guide synthesizes available experimental data to objectively compare the binding profiles of CBG and THC at key cannabinoid receptors, CB1 and CB2. Detailed experimental methodologies and signaling pathway visualizations are provided to support a comprehensive understanding of their pharmacological interactions.
Quantitative Receptor Affinity Data
The binding affinities of CBG and THC for human cannabin inoid receptors (CB1 and CB2) are typically determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for a receptor; a lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Radioligand Used | Cell Line | Reference |
| THC | hCB1 | 25.1 | [³H]CP55,940 | Transfected Cells | [1] |
| hCB2 | 35.2 | [³H]CP55,940 | Transfected Cells | [1] | |
| CBG | hCB1 | Low µM range | [³H]-CP-55,940 | HEK-293T | [2][3] |
| hCB2 | Low µM range | [³H]-CP-55,940 | HEK-293T | [2][3] | |
| hCB2 | 152 | Fluorophore-conjugated CM-157 | HEK-293T | [2][3] | |
| hCB2 | 2700 | [³H]-WIN-55,212-2 | HEK-293T | [2][3] | |
| hCB1 | >30000 | [³H]-WIN-55,212-2 | HEK-293T | [2][3] |
Key Observations:
-
THC exhibits a significantly higher affinity for both CB1 and CB2 receptors, with Kᵢ values in the low nanomolar range, as compared to CBG.[1]
-
CBG demonstrates a much lower affinity for both CB1 and CB2 receptors, with Kᵢ values typically in the low micromolar range when measured using the classical radioligand [³H]-CP-55,940.[2][3]
-
Interestingly, the binding affinity of CBG for the CB2 receptor appears to be dependent on the radioligand used in the assay. When using [³H]-WIN-55,212-2, the affinity is lower (Kᵢ = 2.7 µM) than with a fluorophore-conjugated ligand (Kᵢ = 152 nM).[2][3]
-
CBG shows very weak displacement of [³H]-WIN-55,212-2 at the CB1 receptor, indicating a very low affinity for this receptor when assessed with this particular ligand.[2][3]
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a common method to determine the binding affinity of unlabelled ligands like THC and CBG.
Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK-293T cells transfected with human CB1 or CB2 receptors).
-
Radiolabeled ligand (e.g., [³H]CP55,940 or [³H]WIN-55,212-2).
-
Unlabeled test compounds (THC, CBG).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold washing buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways
Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs).[4] Upon activation by an agonist like THC, they primarily couple to Gᵢ/ₒ proteins. This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1-CB2 Heteroreceptor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 4. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Cannabigerol (CBG) and O,O-Dimethyl-cannabigerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of Cannabigerol (CBG), a naturally occurring cannabinoid, and its synthetic derivative, O,O-Dimethyl-cannabigerol. While the metabolism of CBG has been the subject of several in-depth studies, there is a notable absence of experimental data on the metabolic fate of this compound. Therefore, this comparison juxtaposes the established metabolic pathways of CBG with predicted pathways for this compound, based on fundamental principles of drug metabolism and the known biotransformation of similar compounds.
Executive Summary
Cannabigerol (CBG) undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several oxidized metabolites. The most prominent of these are cyclo-CBG and 6′,7′-epoxy-CBG. The free phenolic hydroxyl groups on the resorcinol ring of CBG are also susceptible to phase II conjugation reactions.
In contrast, the metabolic pathways of this compound have not been experimentally determined. However, the methylation of its phenolic hydroxyl groups is expected to significantly alter its metabolic profile. This chemical modification blocks the sites of oxidation on the resorcinol ring and prevents direct glucuronidation at these positions. Consequently, the metabolism of this compound is predicted to be directed primarily towards the geranyl side chain, leading to a different spectrum of metabolites compared to CBG.
Metabolic Pathways
Cannabigerol (CBG)
The metabolism of CBG is predominantly oxidative, catalyzed by a range of CYP450 enzymes, including CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9.[1] The primary sites of metabolic attack are the double bonds of the geranyl side chain.
The major metabolic pathway involves the epoxidation of the Δ6',7' double bond to form 6′,7′-epoxy-CBG, and the intramolecular cyclization of an epoxide intermediate at the Δ2',3' position to yield cyclo-CBG.[1] Of these, cyclo-CBG is the major metabolite, found to be approximately 100 times more abundant than 6′,7′-epoxy-CBG in in vitro studies using human liver microsomes.[1] Other minor metabolic routes include hydroxylation at various positions on the pentyl side chain and the geranyl group.[1]
This compound (Predicted)
Due to the absence of experimental data, the metabolic pathway of this compound is proposed based on its chemical structure. The two methoxy groups on the resorcinol ring are anticipated to be metabolically stable, thereby preventing the formation of phenolic metabolites and their subsequent conjugates. This would shift the metabolic focus entirely to the geranyl and pentyl side chains.
The predicted primary metabolic pathways for this compound are therefore expected to be:
-
Epoxidation and hydroxylation of the geranyl side chain: Similar to CBG, the double bonds of the geranyl group are likely targets for CYP450-mediated oxidation.
-
Hydroxylation of the pentyl side chain: The aliphatic pentyl chain is also a potential site for hydroxylation.
-
O-dealkylation: While the methoxy groups are generally stable, minor metabolism via O-dealkylation to the corresponding monomethylated or demethylated CBG is a possibility, which would then be further metabolized similarly to CBG.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the metabolism of CBG. No quantitative data is currently available for this compound.
| Parameter | Cannabigerol (CBG) | This compound |
| Major Metabolite(s) | cyclo-CBG, 6′,7′-epoxy-CBG | Not Available |
| Relative Abundance of Major Metabolites | cyclo-CBG is ~100-fold more abundant than 6′,7′-epoxy-CBG | Not Available |
| Primary Metabolizing Enzymes | CYP2J2, CYP3A4, CYP2D6, CYP2C8, CYP2C9 | Not Available |
Experimental Protocols
The following provides a generalized experimental protocol for the in vitro metabolism of CBG, based on published studies.
In Vitro Metabolism of CBG using Human Liver Microsomes
Objective: To identify and quantify the metabolites of CBG formed by human liver enzymes.
Materials:
-
Cannabigerol (CBG)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
A reaction mixture is prepared containing HLMs, phosphate buffer, and CBG dissolved in a suitable solvent (e.g., methanol or DMSO, with the final concentration of the organic solvent typically kept below 1%).
-
The mixture is pre-incubated at 37°C for a few minutes to allow the components to equilibrate.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Control incubations are performed in the absence of the NADPH regenerating system to account for any non-enzymatic degradation.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
An internal standard is added to each sample for accurate quantification.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent compound and its metabolites, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The reconstituted samples are injected into an LC-MS/MS system.
-
Chromatographic separation of the parent compound and its metabolites is achieved using a suitable C18 column and a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent compound and its potential metabolites.
-
Metabolite identification is based on retention time and fragmentation patterns compared to authentic standards, if available.
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion
The metabolic pathways of CBG are well-characterized, with oxidation by CYP450 enzymes leading to the formation of cyclo-CBG and 6′,7′-epoxy-CBG as the major metabolites. In stark contrast, the metabolism of this compound remains uninvestigated. Based on its chemical structure, it is predicted that the methylation of the phenolic hydroxyls will block the primary sites of metabolism seen in CBG, redirecting biotransformation to the geranyl and pentyl side chains. This would likely result in a different pharmacokinetic profile and potentially altered biological activity compared to CBG. Further experimental studies are imperative to elucidate the actual metabolic fate of this compound and to validate these predictions. Such studies are crucial for understanding its safety profile and therapeutic potential.
References
O,O-Dimethyl-Cannabigerol: A Preclinical Comparative Analysis of a Novel CBG Derivative
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of O,O-Dimethyl-Cannabigerol (O,O-DM-CBG) and its parent compound, Cannabigerol (CBG), alongside the well-characterized cannabinoid, Cannabidiol (CBD). This guide is intended to serve as a tool for evaluating the potential of O,O-DM-CBG in preclinical research models.
While direct preclinical data for this compound is not yet available in published literature, we can infer its potential pharmacological profile by examining its structural relationship to Cannabigerol (CBG). Methylation of the hydroxyl groups on the resorcinol ring could potentially alter its binding affinity, metabolic stability, and blood-brain barrier permeability. This guide will, therefore, focus on the established preclinical data of CBG and its synthetic analog, Cannabigerol-dimethyl heptyl (CBG-DMH), to provide a framework for the potential evaluation of O,O-DM-CBG. We will compare these with Cannabidiol (CBD), a clinically relevant cannabinoid with a broad spectrum of therapeutic properties.
Comparative Pharmacological Data
The following table summarizes the key pharmacological data for CBG, CBG-DMH, and CBD from various preclinical studies. This data provides a basis for predicting the potential activity of O,O-DM-CBG.
| Parameter | Cannabigerol (CBG) | Cannabigerol-dimethyl heptyl (CBG-DMH) | Cannabidiol (CBD) |
| Target Affinity | |||
| CB1 Receptor | Partial Agonist[1] | Data not available | Negative allosteric modulator |
| CB2 Receptor | Partial Agonist[1] | Data not available | Negative allosteric modulator |
| α2-Adrenoceptor | Potent Agonist[1] | Data not available | Data not available |
| 5-HT1A Receptor | Antagonist[1] | Data not available | Agonist |
| Preclinical Efficacy | |||
| Anti-inflammatory | Reduction in myeloperoxidase activity in experimental colitis[1] | Data not available | Reduces pro-inflammatory cytokines |
| Neuroprotection | Protects against neuroinflammation and oxidative stress | Reduces neuronal death in Huntington's disease models | Reduces excitotoxicity and oxidative stress |
| Intraocular Pressure | Reduces IOP in rats | Reduces IOP in rats | Reduces IOP in glaucoma models |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the compounds discussed.
Experimental Colitis Model
A widely used model to assess anti-inflammatory activity in the gastrointestinal tract.
Protocol:
-
Induction of Colitis: Colitis is induced in mice by intracolonic administration of dinitrobenzene sulfonic acid (DNBS).
-
Treatment: Animals are treated with the test compound (e.g., CBG) or vehicle daily for a specified period (e.g., 3 days).
-
Assessment:
-
Macroscopic Scoring: The colon is excised, and the degree of inflammation is scored based on the presence of hyperemia, ulceration, and thickening.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration and inflammation.
-
Histological Analysis: Colon sections are stained with hematoxylin and eosin to assess tissue damage and inflammatory cell infiltration.
-
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neurons from a toxic insult.
Protocol:
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
Induction of Toxicity: Neurotoxicity is induced by exposing the cells to a toxin such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).
-
Treatment: Cells are co-treated with the test compound (e.g., CBG, CBD) and the toxin.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the preclinical validation of these compounds.
Signaling pathways of Cannabigerol (CBG).
A general workflow for preclinical validation.
References
Navigating the Analytical Maze: A Comparative Guide to O,O-Dimethyl-cannabigerol Quantification
For researchers, scientists, and drug development professionals, the precise quantification of novel cannabinoid derivatives is a critical step in preclinical and clinical development. O,O-Dimethyl-cannabigerol (O,O-DM-CBG), a synthetic derivative of cannabigerol (CBG), presents unique analytical challenges. While specific validated methods for O,O-DM-CBG are not widely published, this guide provides a comprehensive comparison of established analytical techniques used for cannabinoid quantification that can be adapted and cross-validated for this compound.
The development of robust and standardized analytical procedures is crucial for the burgeoning cannabis-based pharmaceutical industry.[1] The accurate measurement of cannabinoid concentrations is essential for ensuring product safety, efficacy, and proper labeling.[2] This guide explores the principles, protocols, and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for O,O-DM-CBG quantification will depend on the specific requirements of the research, including desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS based on their application to other cannabinoids, which can be extrapolated as a starting point for O,O-DM-CBG.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass analysis of the parent ion and its fragments.[2] | Chromatographic separation of volatile compounds followed by mass analysis. |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; specific precursor-to-product ion transitions are monitored. | High; mass spectra provide a unique fingerprint for identification. |
| Sensitivity | Lower; typically in the microgram per milliliter (µg/mL) range.[3] | High; can achieve nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) levels.[4][5] | High; can achieve low ng/mL levels. |
| Sample Throughput | High | Moderate to High | Moderate |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Derivatization | Not required for most cannabinoids.[6][7] | Not typically required.[8] | Often required to improve volatility and thermal stability of cannabinoids.[8] |
| Quantification of Acidic Cannabinoids | Can directly quantify acidic forms without degradation.[6] | Can directly quantify acidic forms.[8] | High temperatures can cause decarboxylation of acidic cannabinoids, requiring derivatization for accurate quantification.[6][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are generalized protocols for HPLC-UV, LC-MS/MS, and GC-MS that can serve as a foundation for developing a specific method for O,O-DM-CBG.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a widely used technique for cannabinoid analysis due to its ability to separate and quantify both neutral and acidic forms without derivatization.[6][7]
Sample Preparation:
-
Extraction: Extract O,O-DM-CBG from the sample matrix (e.g., plant material, oil, biological fluid) using a suitable organic solvent such as methanol, ethanol, or acetonitrile.[3]
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter before injection.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and acetonitrile or methanol is typical.[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is often performed at a wavelength where cannabinoids exhibit strong absorbance, such as 220 nm or 228 nm.[9]
-
Quantification: An external standard calibration curve is constructed using a certified reference standard of O,O-DM-CBG.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and analysis in complex matrices.[2][4]
Sample Preparation:
-
Similar to HPLC-UV, involving extraction and filtration. A "dilute and shoot" approach may also be possible for cleaner samples.[8]
LC-MS/MS Conditions:
-
Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: Similar to HPLC, using MS-grade solvents and additives.
-
Ionization: Electrospray ionization (ESI) in positive mode is common for cannabinoids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for O,O-DM-CBG and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6]
Sample Preparation:
-
Extraction: As with the other methods, extract the analyte from the matrix.
-
Derivatization: To improve the volatility and thermal stability of O,O-DM-CBG, a derivatization step (e.g., silylation) is often necessary. This is especially critical for preventing on-column degradation.[8]
GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is frequently used.[6]
-
Carrier Gas: Helium is the most common carrier gas.[6]
-
Injection: A split/splitless injector is typically used.
-
Temperature Program: A temperature gradient is employed to separate the analytes.
-
Ionization: Electron ionization (EI) is standard.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Cross-Validation Workflow
Cross-validation of different analytical methods is essential to ensure the accuracy and reliability of the quantitative data. This process involves comparing the results obtained from two or more distinct methods.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathways and Logical Relationships
The analytical process itself can be visualized as a logical workflow, from sample to final result.
Caption: A logical workflow for the quantification of O,O-DM-CBG.
References
- 1. Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Validation of analytical method of cannabinoids: Novel approach using turbo-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A comparative analysis of cannabidiol and other non-psychoactive cannabinoids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of cannabidiol (CBD) and other prominent non-psychoactive cannabinoids, including cannabigerol (CBG), cannabichromene (CBC), cannabinol (CBN), tetrahydrocannabivarin (THCV), and cannabidiolic acid (CBDA). The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on objective comparisons of their pharmacological activities supported by experimental data.
Introduction to Non-Psychoactive Cannabinoids
The therapeutic potential of cannabis extends far beyond its psychoactive component, Δ⁹-tetrahydrocannabinol (THC). A diverse array of non-psychoactive cannabinoids is gaining significant attention for their potential therapeutic applications without inducing the intoxicating effects associated with THC.[1] These compounds interact with the body's endocannabinoid system and other molecular targets in unique ways, offering a broad spectrum of pharmacological activities. Understanding the nuanced differences in their mechanisms of action and biological effects is paramount for the rational design and development of novel cannabinoid-based therapeutics.
Comparative Pharmacological Data
The following tables summarize key quantitative data for a selection of non-psychoactive cannabinoids, providing a basis for direct comparison of their receptor binding affinities and anti-inflammatory properties.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Cannabinoid | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| Cannabidiol (CBD) | >10,000 | >10,000 |
| Cannabigerol (CBG) | 381 - 897 | 153 - 2,600 |
| Cannabichromene (CBC) | Low Affinity | Low Affinity |
| Cannabinol (CBN) | 211.2 | 126.4 |
| Tetrahydrocannabivarin (THCV) | 75.4 | 62.8 |
Note: Ki values can vary between different experimental setups. The ranges presented reflect data from multiple studies.[2][3]
Table 2: Anti-Inflammatory Activity
| Cannabinoid | Target | IC50 |
| Cannabidiolic Acid (CBDA) | COX-2 | ~2 µM |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of non-psychoactive cannabinoids are mediated through complex interactions with various signaling pathways. Below are diagrams illustrating some of the key pathways involved.
The intricate process of cannabinoid formation within the Cannabis sativa plant begins with a common precursor, cannabigerolic acid (CBGA). A series of enzymatic reactions then leads to the diverse array of cannabinoids found in the plant.
A typical workflow for assessing the anti-inflammatory potential of cannabinoids in a laboratory setting involves several key steps, from cell culture to data analysis.
Detailed Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of a cannabinoid for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).[4]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) at a fixed concentration, and varying concentrations of the unlabeled test cannabinoid.[4]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[4]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test cannabinoid that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
Objective: To evaluate the anti-inflammatory effects of a cannabinoid by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 24-well plates and incubated for 24 hours to allow for cell adherence.[5]
-
Stimulation and Treatment: The cells are then treated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. After a short incubation period (e.g., 2 hours), the cells are treated with various concentrations of the test cannabinoid.[5]
-
Incubation: The cells are incubated for an extended period (e.g., 18 hours) to allow for the production of inflammatory mediators.[5]
-
Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using a Griess reagent kit. The absorbance is read at a specific wavelength (e.g., 560 nm) using a microplate reader.[5]
-
Data Analysis: The percentage of NO inhibition by the cannabinoid is calculated relative to the LPS-only treated control. The IC50 value, representing the concentration of the cannabinoid that causes 50% inhibition of NO production, can then be determined.
In Vivo Analgesic Assay (Hot Plate Test)
Objective: To assess the analgesic properties of a cannabinoid in a rodent model of thermal pain.
Methodology:
-
Animal Acclimatization: Mice are acclimated to the testing environment to reduce stress-induced variability.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.[6]
-
Drug Administration: The test cannabinoid or a vehicle control is administered to the mice, typically via intraperitoneal or oral routes.
-
Post-Treatment Latency: At specific time points after drug administration, the mice are again placed on the hot plate, and their response latencies are recorded.
-
Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline and vehicle-treated groups. The data can be expressed as the maximum possible effect (%MPE).
Conclusion
The non-psychoactive cannabinoids represent a promising frontier in therapeutic development. While CBD has been the most extensively studied, other compounds such as CBG, CBC, CBN, THCV, and CBDA exhibit unique pharmacological profiles that warrant further investigation. This comparative guide highlights the key differences in their mechanisms of action and provides a foundation for researchers and drug development professionals to explore their therapeutic potential in a more targeted and informed manner. The continued elucidation of their signaling pathways and the standardization of experimental protocols will be crucial for advancing these compounds from preclinical research to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. In-Vivo Models for Management of Pain [scirp.org]
Safety Operating Guide
Proper Disposal of O,O-Dimethyl-cannabigerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance on the proper disposal procedures for O,O-Dimethyl-cannabigerol, a derivative of the phytocannabinoid Cannabigerol (CBG). Due to the limited specific data on this compound, this guidance is based on the known hazards of its parent compound, CBG, and general principles for the disposal of hazardous chemical waste.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A laboratory coat.
Hazard Profile of the Parent Compound (Cannabigerol)
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life.[1][2] |
Step-by-Step Disposal Procedures
The primary goal of the disposal procedure is to render the this compound "unusable and unrecognizable" and to dispose of it as hazardous chemical waste in accordance with all federal, state, and local regulations.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "solutions in ethanol").
Step 2: Rendering the Compound Unusable (Recommended for Bulk Quantities)
For larger quantities of the compound, a preliminary step to render it unusable is recommended. This can be achieved by mixing it with a non-hazardous bulking agent.
-
Select a Bulking Agent: Choose an inert and non-recyclable material. For solid this compound, options include cat litter, sand, or sawdust. For solutions, an absorbent material should be used.
-
Mixing: In a designated and well-ventilated area, thoroughly mix the this compound waste with the bulking agent to achieve a ratio of at least 50% non-cannabinoid material. This process helps to prevent the recovery and misuse of the compound.
Step 3: Chemical Neutralization (Optional and for Advanced Users)
WARNING: Chemical neutralization should only be performed by trained personnel in a properly equipped laboratory. This procedure involves hazardous reagents and should not be attempted without a thorough understanding of the chemical reactions and safety precautions.
The O,O-dimethyl ether functional groups in this compound can be cleaved to potentially less hazardous phenolic compounds. This is an advanced procedure that requires careful consideration of the reaction conditions.
-
Principle of Neutralization: The aryl methyl ether linkages can be cleaved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃).[4][5][6] This process would convert this compound back to Cannabigerol or other phenolic derivatives.
-
Consult a Chemist: It is imperative to consult with a qualified chemist to develop a specific and safe neutralization protocol tailored to the quantity and form of the this compound waste. The choice of reagent, reaction temperature, and work-up procedure must be carefully determined.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or a licensed hazardous waste disposal contractor is the primary point of contact for the final disposal of the collected waste.
-
Provide Documentation: Be prepared to provide the EHS contact with a full description of the waste, including the chemical name, quantity, and any pre-treatment steps taken (e.g., mixing with a bulking agent, chemical neutralization).
-
Follow Institutional Protocols: Adhere strictly to your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
